Fpl 62064
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGNFJHVJIZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145670 | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103141-09-9 | |
| Record name | Fpl 62064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FPL-64176 on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FPL-64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate) is a potent and selective non-dihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 exerts its effects through a distinct mechanism and binding site, making it a valuable pharmacological tool for studying calcium channel function and a lead compound in drug discovery.[2][3] This guide provides a comprehensive overview of the mechanism of action of FPL-64176, detailing its effects on channel kinetics, its binding characteristics, and the experimental protocols used for its characterization.
Core Mechanism of Action
FPL-64176 is a calcium channel modulator that specifically targets the L-type (CaV1) family of voltage-gated calcium channels.[1] Its primary effect is a dramatic potentiation of the inward calcium current. This is achieved not by altering the channel's single-channel conductance, but by profoundly modifying its gating kinetics.[4] The compound slows the transition rates between the open and closed conformations of the channel.[4]
Key mechanistic actions include:
-
Slowing of Activation and Deactivation: FPL-64176 significantly slows the kinetics of both channel activation upon depolarization and deactivation upon repolarization.[1][5] This leads to a prolonged influx of calcium for a given stimulus.
-
Increased Open Probability: Single-channel analyses reveal that FPL-64176 increases the probability of the channel being in the open state and greatly lengthens the mean open time.[4][6]
-
Hyperpolarizing Shift: The compound causes a hyperpolarizing shift in the voltage-dependence of activation and inactivation, typically around -10 mV.[3][7] This means the channels are more likely to open at more negative membrane potentials.
-
Dissociation from Gating Current: A critical finding is that FPL-64176 has minimal to no effect on the fundamental movement of the voltage sensor's gating charge.[1][5] This suggests that FPL-64176 does not directly affect the voltage-sensing mechanism itself, but rather the coupling between the voltage sensor movement and the subsequent opening and closing of the channel pore.[1][5] An intriguing hypothesis is that the drug may cause an inactivated state to become conducting.[1][5]
Quantitative Data Presentation
The effects of FPL-64176 have been quantified across various experimental systems. The following tables summarize this key data.
Table 1: Potency of FPL-64176 in Functional Assays
| Preparation / Cell Type | Assay | Parameter | Value | Reference |
| Guinea Pig Atria | Positive Inotropy | - | 40-fold more potent than Bay K 8644 | |
| Rat Tail Artery | Contraction | EC50 | 2.11 x 10⁻⁷ M (211 nM) | [2] |
| GH3 Cells | K⁺-dependent Ca²⁺ influx | EC50 | 1.2 x 10⁻⁷ M (120 nM) | [6] |
| CaV1.2 Channels | Current Amplitude Increase | EC50 | 103 nM | [8] |
| CaV1.3 Channels | Current Amplitude Increase | EC50 | 854 nM | [8] |
| L-type Ca²⁺ Channels | Activation | EC50 | 16 nM |
Table 2: Radioligand Binding and Electrophysiological Effects
| Parameter | Radioligand/Preparation | Value | Notes | Reference |
| Binding Inhibition | ||||
| IC50 | (+)-[³H]PN 200-110 (Rat Cardiac Membranes) | 1.04 x 10⁻⁵ M | Weak inhibition, indicating a distinct binding site from dihydropyridines. | [2] |
| IC50 | [³H]TA-3090 (Rat Cardiac Membranes) | 7.03 x 10⁻⁶ M | Weak inhibition of benzothiazepine binding. | [2] |
| Inhibition | [³H]D888 (Rat Cardiac Membranes) | 23% at 1 x 10⁻⁵ M | Very weak inhibition of phenylalkylamine binding. | [2] |
| Electrophysiology | ||||
| Current Enhancement | A7r5 Smooth Muscle Cells (1 µM FPL) | ~14-fold increase | Large stimulatory effect on L-type current. | [2] |
| Current Enhancement | CaV1.2 expressing BHK cells (1 µM FPL) | ~5-fold increase | For a voltage step from -90 mV to +10 mV. | [5] |
| Voltage Shift | Rat Ventricular Myocytes | ~10 mV negative shift | Shift in voltage dependence of activation and inactivation. | [7] |
Experimental Protocols
The characterization of FPL-64176's mechanism of action relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure macroscopic L-type calcium currents from an entire cell.[1][9][10]
-
Cell Preparation: Baby hamster kidney (BHK) cells stably expressing the CaV1.2, β1a, and α2δ1 calcium channel subunits, or isolated cardiac myocytes/smooth muscle cells, are used.[1]
-
Recording Solutions:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂ (or BaCl₂ as the charge carrier to increase current and reduce inactivation), 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂–5% CO₂.[9]
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl (or CsCl to block K⁺ channels), 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA to buffer intracellular calcium, pH adjusted to 7.3.[9]
-
-
Procedure:
-
A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and advanced towards a target cell.[11]
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[9]
-
Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration, allowing electrical access to the cell's interior.[10]
-
The cell is voltage-clamped at a holding potential (e.g., -90 mV) to keep the channels in a resting state.
-
Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the L-type calcium channels, and the resulting ionic currents are recorded before and after the application of FPL-64176 to the external solution.[1]
-
-
Data Analysis: Changes in current amplitude, activation kinetics, deactivation kinetics (from tail currents upon repolarization), and the current-voltage (I-V) relationship are analyzed.[1][7]
Single-Channel Patch-Clamp Recording
This method allows for the direct observation of the gating of individual ion channels.[4]
-
Configuration: The cell-attached configuration is typically used, where a giga-seal is formed, but the cell membrane is not ruptured. This preserves the intracellular environment.[9]
-
Procedure:
-
Following giga-seal formation, a depolarizing potential is applied to the patch of membrane under the pipette to elicit channel openings.
-
Currents are recorded in the absence and presence of FPL-64176 in the pipette solution.
-
-
Data Analysis: Analysis focuses on parameters of individual channel events, including mean open time, mean closed time, and open probability (the fraction of time the channel spends in the open state).[4][6] FPL-64176 is observed to increase mean open time and open probability without changing the unitary conductance.[4]
Radioligand Binding Assay
These assays are used to determine the binding site and affinity of FPL-64176.[2][12]
-
Membrane Preparation:
-
Tissue (e.g., rat cardiac ventricles) or cells are homogenized in a cold lysis buffer.[13]
-
The homogenate is centrifuged to pellet the membranes containing the L-type calcium channels.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[13] Protein concentration is determined via an assay like the BCA assay.[13]
-
-
Competitive Binding Protocol:
-
A fixed concentration of a radiolabeled ligand known to bind to the L-type channel (e.g., (+)-[³H]PN 200-110 for the dihydropyridine site) is incubated with the membrane preparation.[2][14]
-
Increasing concentrations of unlabeled FPL-64176 are added to compete for binding with the radioligand.[12]
-
The mixture is incubated to allow binding to reach equilibrium.[13]
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.[15]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[13]
-
-
Data Analysis: The concentration of FPL-64176 that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined.[12] High IC50 values for FPL-64176 in competition with ligands for the dihydropyridine, phenylalkylamine, and benzothiazepine sites indicate that it acts at a novel, distinct site.[2]
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: FPL-64176 modifies L-type channel gating by slowing transitions.
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
FPL-64176 is a unique and powerful activator of L-type calcium channels. Its mechanism is characterized by a dramatic slowing of channel gating kinetics, leading to prolonged calcium influx, without directly affecting the voltage sensor's charge movement.[1][5] It acts at a site allosterically distinct from other major classes of calcium channel modulators, underscoring its utility as a specific tool for investigating the structure-function relationship of L-type channels.[2][16] For researchers in cardiovascular physiology, neurobiology, and drug development, FPL-64176 remains an indispensable compound for modulating and probing the intricate functions of L-type calcium channels.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allosteric interactions at L-type calcium channels between FPL 64176 and the enantiomers of the dihydropyridine Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-64176: A Comprehensive Technical Guide to a Non-Dihydropyridine Ca2+ Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-64176 stands as a pivotal pharmacological tool in the study of L-type voltage-gated Ca2+ channels (CaV1.x). As a non-dihydropyridine activator, its unique mechanism of action distinguishes it from other Ca2+ channel agonists, making it an invaluable compound for dissecting the intricate processes of calcium signaling. This technical guide provides an in-depth exploration of FPL-64176, encompassing its mechanism of action, key experimental data, and detailed protocols for its application in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize FPL-64176 in their investigations of Ca2+ channel function and modulation.
Mechanism of Action
FPL-64176 is a potent and selective activator of L-type Ca2+ channels.[1] Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 modulates channel activity through a distinct mechanism.[2] Its primary effects are characterized by a significant increase in the macroscopic inward Ca2+ current, a pronounced slowing of both activation and deactivation kinetics, and a prolongation of the mean open time of the channel.[3][4][5]
This modulation of channel gating is thought to arise from FPL-64176 decreasing the transition rates between the open and closed conformations of the channel.[5] Electrophysiological studies have revealed that FPL-64176 enhances the L-type Ca2+ current amplitude by approximately 14-fold in A7r5 smooth muscle cells.[2] Notably, while profoundly affecting ionic currents, FPL-64176 has minimal impact on the gating charge movement, suggesting it influences the coupling of the voltage sensor to the pore-opening mechanism rather than the voltage sensor's movement itself.[4] Furthermore, FPL-64176 exhibits selectivity for L-type over N-type Ca2+ channels, and in some neuronal contexts, it has been shown to inhibit N-type currents.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of FPL-64176 activity across various experimental systems.
Table 1: Potency of FPL-64176 in Functional Assays
| Parameter | Cell Type/Tissue | CaV Subtype | Value | Reference |
| EC50 | Rat Tail Artery | Endogenous L-type | 2.11 x 10⁻⁷ M | [2] |
| EC50 | Guinea Pig Atria | Endogenous L-type | 16 nM | [1] |
| EC50 | tsA-201 cells | CaV1.2 | 103 ± 40 nM | |
| EC50 | tsA-201 cells | CaV1.3 | 854 ± 236 nM |
Table 2: Inhibition Constants of FPL-64176 in Radioligand Binding Assays
| Radioligand | Preparation | IC50 | Reference |
| (+)-[³H]PN 200-110 | Rat Cardiac Membranes | 1.04 x 10⁻⁵ M | [2] |
| [³H]D888 | Rat Cardiac Membranes | > 1 x 10⁻⁵ M (23% inhibition) | [2] |
| [³H]TA-3090 | Rat Cardiac Membranes | 7.03 x 10⁻⁶ M | [2] |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is adapted from studies investigating the effects of FPL-64176 on L-type Ca2+ currents in heterologous expression systems and native cells.[2][4]
Objective: To measure the effect of FPL-64176 on L-type Ca2+ channel currents.
Materials:
-
Cells: HEK293 or tsA-201 cells stably or transiently expressing the desired CaV1.x channel subunits (α1, β, and α2δ), or primary cells such as cardiomyocytes or smooth muscle cells.
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 HEPES, 1 MgCl₂, 10 BaCl₂ or CaCl₂ (as the charge carrier), pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
FPL-64176 Stock Solution: 1 mM in DMSO, stored at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Culture cells on glass coverslips to an appropriate density for recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a giga-ohm seal between a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Ca2+ channel currents.
-
Establish a stable baseline recording of the currents in the control external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of FPL-64176.
-
Repeat the voltage-step protocol to record currents in the presence of FPL-64176.
-
To assess washout, perfuse with the control external solution. Note that the washout of FPL-64176 can be slow.[2]
-
Data Analysis: Measure the peak current amplitude, activation and deactivation kinetics, and current-voltage (I-V) relationship before and after FPL-64176 application.
Radioligand Binding Assay
This protocol is a general guideline based on studies investigating the interaction of FPL-64176 with L-type Ca2+ channels.[2]
Objective: To determine the affinity of FPL-64176 for the L-type Ca2+ channel using a competitive binding assay.
Materials:
-
Membrane Preparation: Crude membrane fractions from tissues (e.g., rat heart, brain) or cells expressing the target Ca2+ channel.
-
Radioligand: A tritiated L-type Ca2+ channel antagonist, such as (+)-[³H]PN 200-110.
-
Binding Buffer (in mM): 50 Tris-HCl, pH 7.4.
-
FPL-64176: A range of concentrations for competition.
-
Non-specific Binding Control: A high concentration of an unlabeled L-type Ca2+ channel blocker (e.g., 1 µM nifedipine).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare membrane homogenates from the tissue or cells of interest.
-
In a polypropylene tube, add the membrane preparation (50-100 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of FPL-64176 or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the FPL-64176 concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.
Intracellular Ca2+ Imaging
This protocol provides a general framework for measuring changes in intracellular Ca2+ concentration in response to FPL-64176 using fluorescent Ca2+ indicators.
Objective: To visualize and quantify the increase in intracellular Ca2+ concentration mediated by FPL-64176 activation of L-type Ca2+ channels.
Materials:
-
Cells: Adherent cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent Ca2+ Indicator: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127: To aid in dye loading.
-
Physiological Saline Solution (PSS) (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
FPL-64176 Stock Solution: 1 mM in DMSO.
-
Fluorescence microscope equipped with an appropriate filter set, a light source, and a sensitive camera.
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in PSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with PSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage and perfuse with PSS.
-
Acquire a baseline fluorescence signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Apply FPL-64176 at the desired concentration to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.
-
For Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).
-
Quantify the peak amplitude, duration, and kinetics of the Ca2+ transient induced by FPL-64176.
-
Visualizations
Signaling Pathway of FPL-64176 Action
Caption: FPL-64176 activates L-type Ca2+ channels, leading to increased Ca2+ influx and downstream signaling.
Experimental Workflow for Electrophysiology
Caption: Workflow for investigating FPL-64176 effects using whole-cell patch-clamp electrophysiology.
Logical Relationship in Competitive Binding Assay
Caption: FPL-64176 competes with a radiolabeled antagonist for binding to the L-type Ca2+ channel.
References
- 1. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Effects of FPL-64176 on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-64176, a novel nondihydropyridine compound, is a potent and selective activator of L-type Ca2+ channels (CaV1.x).[1][2] Its unique mechanism of action, distinct from dihydropyridine agonists like Bay K 8644, has made it an invaluable tool for investigating the intricacies of cardiac excitation-contraction coupling and calcium signaling.[2][3] This technical guide provides a comprehensive overview of the cellular effects of FPL-64176 on cardiac myocytes, detailing its impact on ion channels, intracellular calcium dynamics, and the underlying experimental methodologies.
Core Mechanism of Action: L-type Ca2+ Channel Modulation
FPL-64176 exerts its primary effects by directly modulating the function of L-type calcium channels in the sarcolemma of cardiac myocytes.[1] Unlike dihydropyridines, FPL-64176 is believed to bind to a novel site on the channel protein.[2] This interaction leads to a dramatic alteration in channel gating kinetics, characterized by:
-
Prolonged Channel Openings: FPL-64176 significantly increases the open time of single L-type Ca2+ channels.[3]
-
Slowed Activation and Inactivation: The compound slows both the rate of channel activation upon depolarization and the subsequent inactivation, leading to a sustained inward Ca2+ current.[1][3]
-
Hyperpolarizing Shift: FPL-64176 causes a negative shift of approximately 10 mV in the voltage dependence of both activation and inactivation.[3]
These modifications result in a substantial increase in the macroscopic inward Ca2+ current during the action potential plateau, which is the cornerstone of its physiological effects.[1]
Quantitative Effects of FPL-64176 on Cardiac Myocytes
The following tables summarize the key quantitative effects of FPL-64176 as reported in the literature.
| Parameter | Value | Species/Cell Type | Reference |
| EC50 for L-type Ca2+ Channel Activation | 16 nM | Guinea pig atria | |
| EC50 for Contractile Response | 2.11 x 10-7 M | Rat tail artery | [2] |
| Increase in L-type Ca2+ Current Amplitude | ~14-fold | A7r5 smooth muscle cells | [2] |
| Increase in L-type Ca2+ Current Amplitude | ~5-fold (at +10 mV from -90 mV) | BHK cells expressing CaV1.2 |
Table 1: Potency and Efficacy of FPL-64176
| Parameter | Control | FPL-64176 (150 µM) | Species | Reference |
| RyR2 Open Probability (Po) | 0.070 ± 0.021 | 0.378 ± 0.086 | Human/Dog | [4] |
Table 2: Effect of FPL-64176 on Cardiac Ryanodine Receptor (RyR2)
Impact on Cardiac Myocyte Physiology
The profound modulation of L-type Ca2+ channels by FPL-64176 translates into significant alterations in cardiac myocyte physiology:
-
Increased Intracellular Calcium Transients: The enhanced Ca2+ influx directly leads to larger and more prolonged intracellular calcium transients.[5][6] This is a consequence of both the direct entry of Ca2+ and the subsequent amplification through calcium-induced calcium release (CICR) from the sarcoplasmic reticulum.
-
Positive Inotropic Effect: The elevated intracellular Ca2+ concentration enhances the activation of the myofilaments, resulting in a potent positive inotropic (contractility-enhancing) effect. FPL-64176 is reportedly 40-fold more potent than Bay K 8644 as a positive inotrope in guinea pig atria.
-
Prolongation of Action Potential Duration: The sustained inward Ca2+ current during the plateau phase of the action potential delays repolarization, leading to a significant prolongation of the action potential duration.
Secondary Target: Ryanodine Receptors
Interestingly, beyond its primary effect on L-type Ca2+ channels, FPL-64176 has been shown to directly activate cardiac ryanodine receptors (RyR2), the Ca2+ release channels on the sarcoplasmic reticulum.[4] It increases the open probability of RyR2 by prolonging open times and decreasing closed times.[4] This effect is achieved by increasing the sensitivity of RyR2 to Ca2+-induced activation at low Ca2+ concentrations and suppressing Ca2+-induced inactivation at high Ca2+ concentrations.[4] This dual action on both the trigger (L-type Ca2+ channels) and the amplifier (RyR2) of CICR makes FPL-64176 a particularly potent modulator of cardiac calcium signaling.
Signaling Pathways and Logical Relationships
Caption: Signaling pathway of FPL-64176 in cardiac myocytes.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current
Objective: To measure the effect of FPL-64176 on macroscopic L-type Ca2+ currents in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from adult rats or guinea pigs using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 CsCl, 2 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the myocyte at a holding potential of -80 mV to inactivate Na+ channels.
-
Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type Ca2+ currents.
-
Record baseline currents and then perfuse the cell with the external solution containing FPL-64176 (e.g., 1 µM) and record the potentiated currents.
-
-
Data Analysis: Measure the peak inward current amplitude, time to peak, and inactivation kinetics before and after drug application.
Caption: Experimental workflow for whole-cell patch-clamp.
Measurement of Intracellular Calcium Transients
Objective: To visualize and quantify the effect of FPL-64176 on intracellular Ca2+ transients.
Methodology:
-
Cell Preparation: Isolate cardiac myocytes as described above.
-
Dye Loading: Incubate the myocytes with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological saline solution.
-
Imaging Setup:
-
Place the coverslip with dye-loaded cells on the stage of a confocal or epifluorescence microscope.
-
Perfuse the cells with a Tyrode's solution.
-
-
Recording:
-
Electrically pace the myocytes at a constant frequency (e.g., 1 Hz) to elicit steady-state Ca2+ transients.
-
Record baseline fluorescence changes.
-
Introduce FPL-64176 into the perfusate and continue recording.
-
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the Ca2+ transients before and after FPL-64176 application.
Single-Channel Recording of Ryanodine Receptors
Objective: To determine the direct effect of FPL-64176 on the activity of single RyR2 channels.
Methodology:
-
SR Vesicle Preparation: Isolate heavy sarcoplasmic reticulum (SR) vesicles from cardiac muscle homogenates.
-
Planar Lipid Bilayer: Fuse the SR vesicles into a planar lipid bilayer separating two chambers (cis and trans).
-
Solutions:
-
Cis (cytoplasmic) and Trans (luminal) Solutions (in mM): 250 KCl, 20 HEPES, pH 7.4. Add CaCl2 to the cis chamber to achieve the desired free [Ca2+].
-
-
Recording:
-
Record single-channel currents under control conditions.
-
Add FPL-64176 to the cis chamber and record channel activity.
-
-
Data Analysis: Determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel in the absence and presence of FPL-64176.
Conclusion
FPL-64176 is a powerful pharmacological tool that has significantly advanced our understanding of cardiac myocyte physiology. Its potent and specific activation of L-type Ca2+ channels, coupled with a direct effect on RyR2, provides a unique mechanism for profoundly augmenting cardiac contractility. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize FPL-64176 in their investigations of cardiac function and pathophysiology.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of FPL 64176 on Ca transients in voltage-clamped rat venticular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of FPL 64176 on Ca transients in voltage-clamped rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-64176: An In-depth Technical Guide to its Effects on Neuronal Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-64176, a methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1] As a non-dihydropyridine compound, it represents a distinct class of calcium channel modulators. This technical guide provides a comprehensive overview of the effects of FPL-64176 on neuronal calcium signaling, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Mechanism of Action
FPL-64176 enhances L-type calcium channel activity through a unique mechanism that distinguishes it from other calcium channel agonists like Bay K 8644. It dramatically increases the macroscopic inward current through L-type calcium channels by prolonging the open state of the channel.[2] This is achieved by significantly slowing the rates of both activation and deactivation of the channel.[2] Single-channel analysis has revealed that FPL-64176 increases the probability of channel opening and the mean channel open time, without altering the unitary conductance of the channel.[3] This suggests that FPL-64176 modifies the gating kinetics of the channel, favoring a prolonged open conformation. Interestingly, its binding site is thought to be distinct from that of dihydropyridines.[2]
Quantitative Data on FPL-64176 Effects
The following tables summarize the quantitative data on the effects of FPL-64176 on neuronal calcium signaling, compiled from various studies.
Table 1: Potency and Efficacy of FPL-64176 on L-type Ca²⁺ Channels
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ | 16 nM | Guinea pig atria | [1] |
| EC₅₀ | 2.11 x 10⁻⁷ M | Rat tail artery | [2] |
| Potency vs. Bay K 8644 | 40-fold more potent | Guinea pig atria | [1] |
| Maximum Tension Response vs. (S)-Bay K 8644 | ~2-fold higher | Rat tail artery | [2] |
Table 2: Electrophysiological Effects of FPL-64176 on L-type Ca²⁺ Currents
| Parameter | Effect | Concentration | Cell Type | Reference |
| L-type Ca²⁺ Current Amplitude | ~14-fold increase | Not specified | A7r5 smooth muscle cells | [2] |
| L-type Ca²⁺ Current Amplitude | Increased | 1 µM | Neonatal rat ventricular myocytes | [NA] |
| Activation Kinetics | Slowed | 1 µM | Neonatal rat ventricular myocytes | [NA] |
| Inactivation Kinetics | Slowed | 1 µM | Neonatal rat ventricular myocytes | [NA] |
| Current-Voltage Relationship | Hyperpolarizing shift | 1 µM | Neonatal rat ventricular myocytes | [NA] |
Table 3: Effects of FPL-64176 on N-type Ca²⁺ Channels
| Parameter | Effect | Concentration | Cell Type | Reference |
| N-type Ca²⁺ Current | Inhibition of the majority of whole-cell current | 10 µM | HEK cells expressing recombinant N-type channels | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate experimental design and replication.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of FPL-64176 on the activity of voltage-gated calcium channels in individual neurons.
1. Cell Preparation:
-
Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons are cultured on glass coverslips.
-
For experiments on specific channel subtypes, cells (e.g., HEK293) can be transfected with the cDNA encoding the desired channel subunits.
2. Recording Solutions:
-
External (Bath) Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
3. Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned to form a gigaohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied to elicit calcium currents.
-
A stable baseline recording is established before the application of FPL-64176.
-
FPL-64176 is applied to the bath at the desired concentration, and the effects on current amplitude and kinetics are recorded.
Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration in response to FPL-64176.
1. Cell Preparation:
-
Neurons are cultured on glass-bottom dishes or coverslips.
2. Calcium Indicator Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (1-5 µM) or Fluo-4 AM (1-5 µM).
-
The dye is dissolved in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Cells are incubated with the dye solution for 30-45 minutes at 37°C in the dark.
-
After incubation, the cells are washed with the physiological salt solution to remove excess dye and are allowed to de-esterify the dye for at least 30 minutes before imaging.
3. Imaging Procedure:
-
The dish or coverslip is mounted on the stage of a fluorescence microscope equipped with an appropriate excitation light source and emission filters for the chosen dye.
-
A baseline fluorescence is recorded before the addition of FPL-64176.
-
FPL-64176 is added to the imaging chamber at the desired concentration.
-
Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the calcium concentration.
Signaling Pathways and Visualizations
FPL-64176-induced activation of L-type calcium channels leads to an influx of calcium into the neuron, which then acts as a second messenger to initiate a variety of downstream signaling cascades.
Caption: Signaling pathway of FPL-64176-mediated neuronal calcium signaling.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
References
- 1. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-64176: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-64176, chemically known as methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, is a potent and selective L-type calcium channel activator.[1] Unlike classical calcium channel modulators such as dihydropyridines, verapamil, and diltiazem, FPL-64176 interacts with a distinct site on the channel protein, making it a valuable pharmacological tool for investigating the structure and function of L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental protocols for the characterization of FPL-64176, along with a summary of its key pharmacological data.
Discovery and Rationale
FPL-64176 was first described in 1993 as the pioneering example of a new class of calcium channel activators.[1] Its discovery was the result of quantitative structure-activity relationship (QSAR) studies on a series of less potent benzoylpyrroles. The inclusion of a 2-(phenylmethyl)benzoyl substituent was a key structural modification that led to a significant enhancement in potency.[1] FPL-64176 is an achiral molecule and exhibits "clean" pharmacology with no partial agonist properties, demonstrating higher efficacy than the commonly used L-type calcium channel agonist, Bay K 8644.[1]
Synthesis
The synthesis of FPL-64176 and its analogues was first reported by Baxter et al. in the Journal of Medicinal Chemistry in 1993.[1] The core of the synthesis involves the construction of the substituted pyrrole ring system. While the detailed, step-by-step protocol requires access to the full publication, the general synthetic strategy can be outlined as a multi-step process likely involving the condensation of appropriate precursors to form the pyrrole ring, followed by acylation and esterification to introduce the benzoyl and methyl carboxylate moieties, respectively.
Pharmacological Data
The pharmacological activity of FPL-64176 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: Potency of FPL-64176 in Functional Assays
| Assay | Preparation | Parameter | Value (µM) | Reference |
| Calcium Uptake | GH3 cells | EC50 | ~0.015 | [1] |
| Contractility | Guinea pig atria | EC50 | 0.049 | [1] |
| Contractile Response | Rat tail artery | EC50 | 0.211 | [2] |
| K+-dependent Ca2+ influx | GH3 cells | EC50 | 0.12 | [3] |
Table 2: Inhibitory Activity of FPL-64176 and Antagonists
| Ligand | Assay | Preparation | Parameter | Value (µM) | Reference |
| FPL-64176 | (+)-[3H]PN 200-110 Binding | Rat cardiac membranes | IC50 | 10.4 | [2] |
| FPL-64176 | [3H]TA-3090 Binding | Rat cardiac membranes | IC50 | 7.03 | [2] |
| FPL-64176 | [3H]D888 Binding | Rat cardiac membranes | % Inhibition @ 10µM | 23% | [2] |
| Nifedipine | Relaxation of FPL-64176 induced contraction | Rat tail artery | IC50 | 0.00522 | [2] |
| Verapamil | Relaxation of FPL-64176 induced contraction | Rat tail artery | IC50 | 0.131 | [2] |
| Diltiazem | Relaxation of FPL-64176 induced contraction | Rat tail artery | IC50 | 0.195 | [2] |
Mechanism of Action: L-Type Calcium Channel Modulation
FPL-64176 exerts its effects by directly binding to and activating L-type voltage-gated calcium channels. This interaction leads to a dramatic increase in the macroscopic inward calcium current.[4][5] The primary mechanism involves a significant alteration of the channel's gating properties. Specifically, FPL-64176 slows both the activation and deactivation kinetics of the L-type calcium channel.[4][5][6] This results in prolonged channel openings and a slower return to the closed state upon repolarization.[6] Interestingly, FPL-64176 does not appear to significantly affect the fundamental movements of the channel's voltage sensors (gating currents), suggesting that it influences the coupling between voltage sensing and the opening/closing of the channel pore.[4] One proposed hypothesis is that FPL-64176 may render an inactivated state of the channel conductive.[4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of FPL-64176 on L-type calcium currents in isolated cardiac myocytes or other excitable cells.
5.1.1. Cell Preparation:
-
Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.
-
Store the isolated cells in a solution at 4°C for use within 5 hours.
5.1.2. Recording Solutions:
-
External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 - 5% CO2.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.
5.1.3. Recording Procedure:
-
Transfer cells to a recording chamber on an inverted microscope and perfuse with the external solution at ~1.5 mL/min.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a selected cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a potential of -70 mV.
-
Elicit calcium currents using depolarizing voltage steps (e.g., 200 ms pulses from -70 mV to +20 mV in 10 mV increments).
-
After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).
-
Record calcium currents in the presence of FPL-64176 and analyze changes in current amplitude, activation, and deactivation kinetics.
Calcium Uptake Assay
This protocol measures FPL-64176-induced calcium influx in a cell population, such as GH3 pituitary cells.
5.2.1. Cell Culture:
-
Culture GH3 cells in a suitable medium (e.g., Ham's F-10 with horse and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
5.2.2. Assay Procedure:
-
Plate GH3 cells in 96-well plates and grow to near confluence.
-
On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of FPL-64176 to the wells.
-
Induce depolarization with a high potassium solution.
-
Measure the change in fluorescence using a fluorescence plate reader to determine the increase in intracellular calcium concentration.
-
Calculate the EC50 value from the concentration-response curve.
Conclusion
FPL-64176 is a unique and powerful pharmacological tool for the study of L-type calcium channels. Its distinct mechanism of action, characterized by a profound slowing of channel kinetics without affecting gating charge movement, sets it apart from other calcium channel modulators. The detailed experimental protocols and compiled pharmacological data in this guide provide a valuable resource for researchers utilizing FPL-64176 to investigate calcium signaling and its role in various physiological and pathological processes.
References
- 1. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FPL-64176 Binding Site on Cav1.2 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of FPL-64176, a potent L-type calcium channel agonist, on the Cav1.2 voltage-gated calcium channel. This document collates key quantitative data, details established experimental protocols, and presents visual representations of the underlying molecular interactions and experimental workflows.
Introduction to FPL-64176 and its Effects on Cav1.2
FPL-64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate) is a non-dihydropyridine small molecule that acts as a potent activator of L-type calcium channels, particularly the Cav1.2 subtype, which is crucial in cardiac and smooth muscle function.[1] Unlike dihydropyridine agonists like Bay K 8644, FPL-64176 is believed to interact with a distinct binding site on the channel, leading to a unique modulation of its gating properties.[2]
The primary effects of FPL-64176 on Cav1.2 channels are a dramatic increase in the macroscopic inward current, a significant slowing of both activation and deactivation kinetics, and a prolongation of channel open time.[1][3] This results in enhanced calcium influx through the channel. Notably, FPL-64176's effects on ionic currents are profound, while it has little to no discernible effect on the gating currents, suggesting that it modulates the coupling between the voltage sensor movement and the opening and closing of the channel pore rather than the movement of the voltage sensor itself.[1][4]
Quantitative Data on FPL-64176 Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of FPL-64176 on Cav1.2 channels from various studies.
Table 1: Potency of FPL-64176 on Cav1.2 and Related Channels
| Channel | Parameter | Value | Species/Cell Line | Reference |
| Cav1.2 | EC50 (current potentiation) | 103 ± 40 nM | Human (HEK cells) | [5] |
| Cav1.3 | EC50 (current potentiation) | 854 ± 236 nM | Human (HEK cells) | [5] |
| Cav1.3+V (mutant) | EC50 (current potentiation) | 99 ± 5 nM | Human (HEK cells) | [5] |
| L-type Ca2+ channels | EC50 (activation) | 16 nM | Guinea pig atria | [6] |
| L-type Ca2+ channels | EC50 (contractile response) | 2.11 x 10-7 M | Rat tail artery | [7] |
Table 2: Electrophysiological Effects of FPL-64176 on Cav1.2 Channels
| Parameter | Condition | Effect | Species/Cell Line | Reference |
| Peak Inward Current | 1 µM FPL-64176 | ~5-fold enhancement (at +10 mV) | Rabbit (BHK cells) | [1] |
| Deactivation | 1 µM FPL-64176 | Dramatically slowed | Rabbit (BHK cells) | [1] |
| Activation | 1 µM FPL-64176 | Dramatically slowed | Rabbit (BHK cells) | [1] |
| Single Channel Open Time | FPL-64176 | Increased | PC12 cells | [3] |
| Single Channel Open Probability | FPL-64176 | Increased | PC12 cells | [3] |
The FPL-64176 Binding Site on Cav1.2
Mutagenesis studies have been instrumental in identifying the key structural determinants for FPL-64176's action on the Cav1.2 channel. The binding site is located on the extracellular side of the channel and involves residues within the third homologous domain (Domain III).[8][9] Specifically, the transmembrane segment 5 (IIIS5), the pore-forming loop (P-loop), and the extracellular linker between IIIS5 and the P-loop (IIIS5-3P loop) are critical for its modulatory effects.[5]
While the precise amino acid interactions have not been fully elucidated by structural biology, mutagenesis studies comparing the more sensitive Cav1.2 and the less sensitive Cav1.3 channels have highlighted the importance of the divergent amino acids in the IIIS5-3P loop for the potency of FPL-64176.[5][10]
Proposed Mechanism of Action
FPL-64176 acts as an allosteric modulator of the Cav1.2 channel. Upon binding, it is thought to induce a conformational change that stabilizes the open state of the channel, thereby prolonging calcium influx. The observation that FPL-64176 slows both activation and deactivation suggests that it hinders the transitions between the closed, open, and inactivated states of the channel. One proposed model is that FPL-64176 causes a previously non-conducting inactivated state to become conducting without altering the fundamental movements of the voltage-sensing domains.[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the FPL-64176 binding site and its effects on Cav1.2 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the Cav1.2 channels in the membrane of a single cell.
Objective: To characterize the effects of FPL-64176 on the amplitude and kinetics of Cav1.2 currents.
Cell Preparation:
-
HEK-293 or BHK cells stably expressing the human or rabbit Cav1.2 α1c subunit, along with β and α2δ auxiliary subunits, are commonly used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).
Solutions:
-
External Solution (in mM): 160 TEA-Cl, 2 BaCl2 (or CaCl2), 10 HEPES. pH adjusted to 7.4 with TEA-OH. Ba2+ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): Composition can vary, but a typical solution contains Cs+ to block K+ channels, a calcium chelator, and ATP. For example: 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 10 HEPES. pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV to -90 mV.
-
Currents are elicited by depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV).
-
FPL-64176 is applied to the external solution via a perfusion system.
-
Currents are recorded before and after drug application to determine its effects.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational changes induced in voltage-gated calcium channel Cav1.2 by BayK 8644 or FPL64176 modify the kinetics of secretion independently of Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 4. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 7. Reviving Cav1.2 as an attractive drug target to treat bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Conformational Changes Induced in Voltage-gated Calcium Channel Cav1.2 by BayK 8644 or FPL64176 Modify the Kinetics of Secretion Independently of Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FPL-64176 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-64176 is a potent and selective nondihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Its distinct mechanism of action, characterized by a dramatic increase in macroscopic inward current and significant slowing of channel activation and deactivation kinetics, makes it a valuable pharmacological tool for studying L-type calcium channel function and physiology.[2][3] These application notes provide detailed protocols for utilizing FPL-64176 in patch-clamp electrophysiology experiments to characterize its effects on L-type calcium channels.
Mechanism of Action
FPL-64176 enhances L-type calcium channel currents by modifying the channel's gating properties. Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 induces a more pronounced prolongation of channel open time and slows the transition to closed or inactivated states.[4] This results in a significant increase in the overall calcium influx during depolarization. Notably, studies have shown that FPL-64176's effects on ionic currents are profound, while its impact on the underlying gating charge movement is minimal, suggesting an alteration in the coupling between the voltage sensor and the channel pore.[2][3] In contrast to its potentiation of L-type channels, FPL-64176 has been observed to inhibit N-type calcium channels at higher concentrations, a critical consideration for studies in neuronal preparations.[5]
Signaling Pathway of FPL-64176
Data Presentation
Electrophysiological Effects of FPL-64176 on L-type Ca²⁺ Channels
| Parameter | Vehicle Control | FPL-64176 (1 µM) | Fold Change / Effect | Reference |
| Peak Inward Current | Normalized to 1 | ~5-fold increase | Enhancement of current amplitude | [3] |
| Activation Kinetics | Fast | Dramatically slowed | Slower rate of rise of the current | [2][6] |
| Deactivation Kinetics | Fast | Dramatically slowed | Prolonged tail currents | [2][6] |
| Inactivation | Present | Slowed | Slower decay of current during depolarization | [4] |
| Voltage-dependence of Activation | Standard | ~10 mV negative shift | Channels activate at more hyperpolarized potentials | [4] |
| Voltage-dependence of Inactivation | Standard | ~10 mV negative shift | Increased channel availability at negative potentials | [4] |
Single-Channel Properties Modified by FPL-64176
| Parameter | Vehicle Control | FPL-64176 | Effect | Reference |
| Mean Open Time | Short | Greatly lengthened | Prolonged channel openings | [4][7] |
| Open Probability | Low | Increased | More frequent or longer channel openings | [5][7] |
| Mean Closed Time | Standard | Modest effect | Minimal change in the duration of closed states | [4] |
| Unitary Conductance | Unchanged | Unchanged | No difference in the ion flow rate through a single open channel | [5] |
Experimental Protocols
Preparation of FPL-64176 Stock Solution
-
Compound Information : FPL-64176 (Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), Molecular Weight: 347.41 g/mol .
-
Solvent : Prepare a 1 mM stock solution in high-quality DMSO or ethanol.
-
Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution : On the day of the experiment, dilute the stock solution to the final desired concentration (typically 1 µM) in the external recording solution.[2][6] Ensure thorough mixing. The effects of FPL-64176 are typically observed within seconds of application.[6]
Whole-Cell Patch-Clamp Protocol for L-type Ca²⁺ Current Recording
This protocol is a general guideline and may require optimization based on the specific cell type and recording system.
1. Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 6 | |
| MgCl₂ | 1.5 | |
| CaCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | Cs-methanesulfonate | 100 |
| CsCl | 40 | |
| MgCl₂ | 0.75 | |
| Mg-ATP | 5 | |
| EGTA | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: Cesium (Cs⁺) is used in the internal solution to block outward potassium currents, which can contaminate the recording of inward calcium currents.
2. Cell Preparation
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, cardiomyocytes, or smooth muscle cells) on glass coverslips suitable for microscopy and patch-clamping.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the external solution.
3. Pipette Preparation
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
4. Whole-Cell Recording Procedure
-
Establish a Gigaohm Seal : Approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the Membrane : Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
Cell Dialysis : Allow the internal solution to equilibrate with the cell's cytoplasm for 2-3 minutes before starting the recording protocol.
-
Voltage-Clamp Protocol :
-
Set the holding potential to -40 mV to inactivate most low-voltage-activated channels.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 5 mV increments for 200 ms) to elicit L-type calcium currents.
-
Record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
-
Data Acquisition :
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the recording chamber with the external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).
-
Allow sufficient time for the drug to take effect (typically within a few minutes) and repeat the voltage-clamp protocol.
-
To study washout, perfuse the chamber with the FPL-64176-free external solution. Note that the washout for FPL-64176 can be slow.
-
Experimental Workflow
References
- 1. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch Clamp Recordings [bio-protocol.org]
- 3. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using FPL-64176 for L-Type Calcium Channel Activation in Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
FPL-64176 is a potent, non-dihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike many other calcium channel agonists, FPL-64176 has a distinct mechanism of action, making it a valuable pharmacological tool for studying Ca2+ signaling pathways.[2][3] It induces a significant and sustained influx of calcium into the cell by prolonging the open state of the channel, which is readily quantifiable using fluorescent calcium indicators.[4][5] This application note provides a detailed protocol for using FPL-64176 to stimulate calcium influx in cell-based calcium imaging assays.
Mechanism of Action
FPL-64176 selectively binds to L-type calcium channels on the cell membrane. This binding event modifies the channel's gating properties, leading to a dramatic increase in the macroscopic inward Ca2+ current.[4] Key effects include a slowing of both channel activation and deactivation, an increase in the probability of the channel being open, and a prolongation of the mean open time.[4][5] The result is a robust and sustained elevation of intracellular calcium ([Ca2+]i), which can be used to study a wide range of calcium-dependent cellular processes.
References
- 1. FPL 64176 | Cav1.x Channel Activators: R&D Systems [rndsystems.com]
- 2. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-64176: Application Notes for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike dihydropyridine-based activators such as Bay K 8644, FPL-64176 is a benzoylpyrrole compound that acts at a distinct site on the channel protein.[2][3] Its unique mechanism of action involves slowing the activation and inactivation kinetics of the L-type Ca2+ channel, resulting in a prolonged influx of calcium ions.[3][4] This property makes FPL-64176 a valuable pharmacological tool for investigating cellular processes regulated by calcium signaling. These application notes provide detailed protocols for key in vitro experiments using FPL-64176 and summarize effective concentrations from published studies.
Mechanism of Action
FPL-64176 directly activates L-type Ca2+ channels, leading to an increased influx of extracellular calcium into the cell. This elevation in intracellular calcium concentration ([Ca2+]i) can trigger a variety of downstream cellular responses, including muscle contraction, neurotransmitter release, and changes in gene expression.[5][6] The binding site for FPL-64176 appears to be on the extracellular face of the channel.[3]
Quantitative Data Summary
The following table summarizes the effective concentrations of FPL-64176 and its observed effects in various in vitro experimental models.
| Cell/Tissue Type | Experiment Type | Concentration | Observed Effect | Reference |
| Rat Tail Artery | Smooth Muscle Contraction | EC50: 211 nM | Induced contractile response. | [2] |
| Rat Anterior Pituitary (GH3) Cells | Calcium Influx Assay | EC50: 120 nM | Increased K+-dependent Ca2+ influx. | [7] |
| Neonatal Rat Ventricular Myocytes | Calcium Influx Assay | 100 nM - 1 µM | Enhanced Ca2+ influx. | [3] |
| Neonatal Rat Ventricular Cells | Electrophysiology (Whole-cell) | 300 nM | Increased whole-cell Ca2+ channel current amplitude by 484 ± 100%. | [4] |
| A7r5 Smooth Muscle Cells | Electrophysiology (Whole-cell) | 1 µM | Increased L-type Ca2+ current amplitude by approximately 14-fold. | [2] |
| Guinea Pig Atria | Positive Inotropic Effect | EC50: 16 nM | Potent positive inotropic effect. | [1] |
| Human & Dog Cardiac RyR2 | Single Channel Activity | 100-200 µM | Increased single channel open probability of ryanodine receptors. | [8] |
| Rat Neocortical Slices | Neurotransmitter Release | Concentration-dependent | Enhanced 15 mM K+-evoked [3H]norepinephrine release. | [6] |
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Indicator
This protocol describes the measurement of intracellular calcium changes in response to FPL-64176 using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells of interest (e.g., GH3 cells, primary neurons)
-
Culture medium and supplements
-
Fluo-4 AM or other suitable calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
FPL-64176 stock solution (e.g., 1 mM in DMSO)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Washing: Aspirate the loading buffer and wash the cells gently with HBSS two to three times to remove extracellular dye.[9]
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence intensity using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
FPL-64176 Addition: Prepare serial dilutions of FPL-64176 in HBSS. Add the desired final concentrations of FPL-64176 to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx kinetics.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). Normalize the data as ΔF/F0.
Smooth Muscle Contraction Assay
This protocol outlines a method to assess the contractile effect of FPL-64176 on smooth muscle tissue, such as aortic or tracheal smooth muscle, using a collagen gel contraction assay.[10]
Materials:
-
Primary smooth muscle cells (e.g., human aortic smooth muscle cells)[11][12]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
FPL-64176 stock solution
-
Digital camera and image analysis software
Procedure:
-
Cell Preparation: Culture smooth muscle cells to 70-80% confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[13][14]
-
Collagen Gel Preparation:
-
Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.[13][14]
-
Gel Detachment: After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip or spatula to create floating collagen lattices.[14]
-
Treatment: Add culture medium containing different concentrations of FPL-64176 to the wells. Include a vehicle control (e.g., DMSO).
-
Contraction Measurement: At various time points (e.g., 0, 1, 4, 8, 24 hours), photograph the wells.
-
Data Analysis: Use image analysis software to measure the diameter of the collagen gels. Calculate the percentage of contraction relative to the initial gel size.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording L-type Ca2+ currents in response to FPL-64176 using the whole-cell patch-clamp technique.[4][7]
Materials:
-
Cells expressing L-type Ca2+ channels (e.g., A7r5 cells, neonatal rat ventricular myocytes)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing Ba2+ or Ca2+ as the charge carrier)
-
Internal solution (pipette solution)
-
FPL-64176 stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where L-type channels are closed (e.g., -80 mV).
-
-
Baseline Current Recording: Apply a voltage-step protocol to elicit L-type Ca2+ currents (e.g., step to 0 mV for 200 ms). Record baseline currents.
-
FPL-64176 Application: Perfuse the recording chamber with an external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).[15]
-
Post-Treatment Recording: After a few minutes of incubation, apply the same voltage-step protocol and record the currents in the presence of FPL-64176.
-
Data Analysis: Measure the peak current amplitude, activation kinetics, and inactivation kinetics before and after FPL-64176 application.
Concluding Remarks
FPL-64176 is a powerful tool for studying L-type Ca2+ channel function and calcium-dependent signaling pathways. The protocols and concentration guidelines provided here serve as a starting point for designing in vitro experiments. Researchers should optimize concentrations and experimental conditions for their specific cell type and biological question of interest. Caution is advised when using FPL-64176 in neuronal preparations, as it may also inhibit N-type calcium channels at higher concentrations.[16]
References
- 1. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-dihydropyridine L-type voltage-sensitive calcium channel activator FPL 64176 enhances K(+)-evoked efflux of [3H]norepinephrine from rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The action of physiological and synthetic steroids on the calcium channel CatSper in human sperm [frontiersin.org]
- 10. Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innovitro.de [innovitro.de]
- 12. promocell.com [promocell.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for FPL-64176 Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
FPL-64176 is a potent, non-dihydropyridine activator of L-type Ca2+ channels, with an EC50 value of 16 nM.[1][2] It is a valuable pharmacological tool for studying calcium signaling pathways and has applications in cardiovascular and neuroscience research.[3][4][5][6] Proper preparation and storage of FPL-64176 stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation and storage of FPL-64176 stock solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of FPL-64176 is presented in Table 1. This information is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 347.41 g/mol | |
| Molecular Formula | C₂₂H₂₁NO₃ | |
| CAS Number | 120934-96-5 | [1][7] |
| Purity | ≥97% (HPLC) | |
| Solubility in DMSO | Up to 50 mM (17.37 mg/mL) | |
| Solubility in Ethanol | Up to 25 mM (8.69 mg/mL) | |
| Solubility in DMF | 20 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
Table 1: Physicochemical and Solubility Data for FPL-64176. This table summarizes the essential chemical and physical properties of FPL-64176.
Experimental Protocols
Protocol 1: Preparation of a 10 mM FPL-64176 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of FPL-64176 in dimethyl sulfoxide (DMSO).
Materials:
-
FPL-64176 (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber, polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of FPL-64176 powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[8]
-
Weighing: Accurately weigh the desired amount of FPL-64176 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of FPL-64176 (Molecular Weight = 347.41 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the FPL-64176 powder. For 3.47 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Calculation Example for Stock Solution Preparation:
The following table provides the required mass of FPL-64176 for different volumes and concentrations of stock solutions in DMSO.
| Desired Concentration (mM) | Volume of DMSO (mL) | Mass of FPL-64176 (mg) |
| 1 | 1 | 0.347 |
| 5 | 1 | 1.737 |
| 10 | 1 | 3.474 |
| 25 | 1 | 8.685 |
| 50 | 1 | 17.370 |
Table 2: Mass of FPL-64176 required for various stock solution concentrations in 1 mL of DMSO.
Storage and Stability
-
Solid Form: Store the solid FPL-64176 at room temperature, protected from light and moisture. When stored correctly, the solid is stable for up to 6 months.[8]
-
Stock Solutions: Store the DMSO stock solution aliquots at -20°C in tightly sealed, light-protected vials.[8][9] Under these conditions, the solution is generally stable for up to one month.[8] For longer-term storage (up to 6 months), -80°C is recommended.[9] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is less than 0.5% to avoid cellular toxicity.[9] A stepwise dilution is recommended to prevent precipitation of the compound.[9] For animal studies, the DMSO stock can be diluted in PBS or 0.9% NaCl, with the final DMSO concentration preferably at 2% or lower.[9] If precipitation occurs upon dilution in aqueous buffers, using a co-solvent may be necessary.[9][10]
Signaling Pathway and Experimental Workflow
Mechanism of Action of FPL-64176
FPL-64176 acts as a potent activator of L-type voltage-gated calcium channels (CaV1.x). Its mechanism involves increasing the probability of channel opening and prolonging the mean open time, leading to an enhanced influx of Ca²⁺ into the cell.[4][5] This increased intracellular calcium concentration can trigger various downstream cellular responses, including muscle contraction and changes in gene expression.[3][11]
Caption: Mechanism of action of FPL-64176.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing an FPL-64176 stock solution.
Caption: Workflow for FPL-64176 stock solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FPL64176|cas 120934-96-5|DC Chemicals [dcchemicals.com]
- 3. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SmallMolecules.com | FPL 64176 (10mg) from Apexbio | SmallMolecules.com [smallmolecules.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing FPL-64176 for the Investigation of Excitation-Contraction Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-64176 is a potent and selective non-dihydropyridine agonist of L-type Ca²⁺ channels (LTCCs). Its unique mechanism of action, which involves prolonging the open state of the channel, makes it an invaluable pharmacological tool for elucidating the intricate processes of excitation-contraction (E-C) coupling in various muscle tissues. By directly modulating Ca²⁺ influx through LTCCs, FPL-64176 allows for the precise study of the role of these channels in initiating and regulating muscle contraction. This document provides detailed application notes and experimental protocols for the effective use of FPL-64176 in E-C coupling research.
Key Features of FPL-64176
-
High Potency and Selectivity: FPL-64176 is a powerful activator of L-type Ca²⁺ channels.[1][2][3]
-
Distinct Binding Site: It acts on a site distinct from dihydropyridines (e.g., Bay K 8644), allowing for comparative studies of LTCC modulation.
-
Prolonged Channel Opening: The primary mechanism of action is the slowing of channel activation and deactivation, leading to a sustained increase in Ca²⁺ influx.[1][2][3]
-
Versatility: It can be used in a wide range of preparations, including isolated cardiomyocytes, smooth muscle strips, and neuronal cells.[2][4][5]
Applications in Excitation-Contraction Coupling Studies
-
Dissecting the Role of LTCCs: Directly investigate the contribution of L-type Ca²⁺ current to the Ca²⁺ transient and subsequent muscle contraction.
-
Pharmacological Profiling: Characterize the effects of novel compounds on LTCC function and E-C coupling gain.
-
Disease Model Investigation: Explore alterations in Ca²⁺ handling and contractility in pathological states such as heart failure and muscular dystrophies.
-
Drug Discovery: Screen for and characterize new modulators of LTCCs for therapeutic development.
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies utilizing FPL-64176.
Table 1: Effective Concentrations and Potency of FPL-64176
| Parameter | Value | Muscle/Cell Type | Reference |
| EC₅₀ for K⁺-dependent Ca²⁺ influx | 1.2 x 10⁻⁷ M | GH3 rat anterior pituitary cells | [3] |
| EC₅₀ for contractile response | 14 nM | Rat tail artery strips | [5] |
| Concentration for sustained contraction | 300 nM | Rat tail artery strips | [5] |
| Concentration for significant Ca²⁺ transient increase | 1 µM | Rat ventricular myocytes | [4][6] |
Table 2: Effects of FPL-64176 on Ca²⁺ Transients and Currents
| Parameter | FPL-64176 Concentration | Observed Effect | Cell Type | Reference |
| Ca²⁺ Current Amplitude | 1 µM | Increased | Rat ventricular myocytes | [4] |
| Ca²⁺ Transient Amplitude | 1 µM | Increased | Rat ventricular myocytes | [4] |
| Rate of Rise of Ca²⁺ Transient | 1 µM | Less pronounced increase compared to current amplitude | Rat ventricular myocytes | [4] |
| Ca²⁺ Transient Decay | 1 µM | Slowed | Rat ventricular myocytes | [4][6] |
| L-type Ca²⁺ Channel Activation/Deactivation | 1 µM | Prolonged | GH3 cells | [3] |
| Single Channel Open Time | 1 µM | Increased | GH3 cells | [3] |
Experimental Protocols
Protocol 1: Investigating the Effects of FPL-64176 on Calcium Transients in Isolated Ventricular Myocytes
Objective: To measure the changes in intracellular Ca²⁺ transients in response to FPL-64176 in voltage-clamped adult rat ventricular myocytes.
Materials:
-
Isolated adult rat ventricular myocytes
-
Fluo-3 AM (or other suitable Ca²⁺ indicator)
-
Patch-clamp setup with voltage-clamp capabilities
-
Perfusion system
-
External solution (in mM): 140 NaCl, 1 CaCl₂, 0.5 MgCl₂, 3 CsCl, 5.6 glucose, 10 HEPES, pH 7.3[4]
-
Internal pipette solution (in mM): 120 Cs aspartate, 20 CsCl, 3 Na₂ATP, 3.5 MgCl₂, 5 HEPES, pH 7.3, supplemented with 0.1 mM Fluo-3[4]
-
FPL-64176 stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Dye Loading: Incubate myocytes with 2.2 µM Fluo-3 AM for 10-15 minutes at room temperature, followed by extensive rinsing.[4]
-
Patch-Clamp: Establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Perfuse the cell with the external solution. Apply voltage-clamp pulses (e.g., from a holding potential of -80 mV to 0 mV) at regular intervals (e.g., every 3-5 seconds) to elicit Ca²⁺ currents and transients. Record baseline activity until a stable response is observed.[4]
-
FPL-64176 Application: Switch the perfusion to an external solution containing 1 µM FPL-64176.[4][6]
-
Data Acquisition: Continue to apply voltage-clamp pulses and record the resulting Ca²⁺ currents and transients. Allow sufficient time for the drug to equilibrate and the response to stabilize.
-
Data Analysis: Measure the amplitude, rate of rise, and decay kinetics of the Ca²⁺ transients before and after the application of FPL-64176. Analyze the corresponding Ca²⁺ currents.
Protocol 2: Measuring Isometric Contraction in Smooth Muscle Strips
Objective: To assess the contractile response of vascular smooth muscle to FPL-64176.
Materials:
-
Rat tail artery
-
Organ bath system with isometric force transducers
-
Krebs solution (composition can be found in standard pharmacology protocols)
-
FPL-64176 stock solution (e.g., 1 mM in DMSO)
-
(S)-Bay K 8644 (optional, for comparative studies)
Procedure:
-
Tissue Preparation: Dissect the rat tail artery and cut it into helical strips.
-
Mounting: Mount the muscle strips in the organ baths containing oxygenated Krebs solution at 37°C under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Baseline Contraction: Elicit a reference contraction (e.g., with a high K⁺ solution) to ensure tissue viability.
-
FPL-64176 Application: Add FPL-64176 cumulatively to the organ bath to construct a dose-response curve, or add a single concentration (e.g., 300 nM) to observe a sustained contraction.[5]
-
Data Recording: Record the isometric tension continuously.
-
Data Analysis: Measure the amplitude of the contractile response to FPL-64176. If a dose-response curve is generated, calculate the EC₅₀ value.
Mandatory Visualizations
Caption: Signaling pathway of FPL-64176 in muscle cells.
Caption: Experimental workflow for studying FPL-64176 effects.
Caption: Logical cascade of FPL-64176's mechanism of action.
Troubleshooting and Considerations
-
Solubility: FPL-64176 is hydrophobic. Prepare a concentrated stock solution in DMSO (e.g., 1-10 mM) and dilute to the final concentration in the aqueous experimental buffer just before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Light Sensitivity: Protect FPL-64176 solutions from light to prevent degradation.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. In some experiments, co-application with a known LTCC blocker (e.g., verapamil or nifedipine) can be used to confirm the specificity of the observed effects.
-
Washout: FPL-64176 has a slow washout profile. Allow for extended perfusion with drug-free solution if reversal of the effect is required.
-
Temperature: E-C coupling is highly temperature-dependent. Maintain a stable and physiological temperature throughout the experiment.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of FPL 64176 on Ca transients in voltage-clamped rat venticular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of FPL 64176 on Ca transients in voltage-clamped rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of FPL-64176 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of FPL-64176, a potent L-type Ca2+ channel activator, in various animal models. The information compiled is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of L-type calcium channels.
Introduction to FPL-64176
FPL-64176 is a nondihydropyridine compound that acts as a potent activator of L-type Ca2+ channels, with an EC50 of 16 nM.[1] It is known to be significantly more potent as a positive inotrope in guinea pig atria compared to Bay K 8644.[1] In vivo studies have demonstrated its effects on the cardiovascular system, its ability to induce dystonia-like behaviors in mice, and its potential as an anti-schistosomal agent.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of FPL-64176 in various animal models.
Table 1: Dosages and Administration Routes for Dystonia-like Behavior Induction in Mice
| Parameter | Value | Reference |
| Animal Model | C57BL/6J mice | [2] |
| Administration Route | Subcutaneous (s.c.) | [2] |
| Dosage Range | 2 - 12 mg/kg | [2] |
| Vehicle | Ethanol and Tween 80, diluted with distilled water | |
| Observed Effects | Dose-dependent motor dysfunction resembling dystonia | [2] |
| Toxicity | Significant toxicity and mortality at the highest dose (12 mg/kg) | [2] |
Table 2: In Vivo Efficacy Against Schistosoma mansoni in Mice
| Parameter | Value | Reference |
| Animal Model | S. mansoni-infected mice | [3] |
| Administration Route | Intraperitoneal (assumed based on similar studies) | |
| Dosage | Not specified | |
| Vehicle | Not specified | |
| Observed Effect | Hepatic shift of parasites from mesenteric vasculature | [3] |
Table 3: Cardiovascular Effects in Anesthetized Dogs
| Parameter | Value | Reference |
| Animal Model | Anesthetized dogs | |
| Administration Route | Intravenous (i.v.) | |
| Dosage Range | 1 - 100 µg/kg | |
| Observed Effects | Increased cardiac contractile force and diastolic blood pressure |
Experimental Protocols
Induction of Dystonia-like Behaviors in Mice
This protocol describes the subcutaneous administration of FPL-64176 to induce a dystonia-like motor phenotype in mice.
Materials:
-
FPL-64176
-
Ethanol (200 proof)
-
Tween 80
-
Sterile distilled water
-
Sterile syringes and needles (e.g., 27-gauge)
-
C57BL/6J mice
Procedure:
-
Preparation of FPL-64176 Solution:
-
Dissolve FPL-64176 in ethanol to a concentration of 20 mg/mL.
-
Mix the ethanol solution with an equal volume of Tween 80.
-
For subcutaneous injection, dilute this stock solution at least 10-fold with sterile distilled water to achieve the desired final concentration (e.g., for a 10 ml/kg injection volume).
-
-
Animal Handling and Administration:
-
All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Administer the prepared FPL-64176 solution subcutaneously to the mice at a volume of 10 ml/kg.
-
A dose range of 2-12 mg/kg can be used to observe a dose-dependent effect.[2]
-
-
Behavioral Assessment:
-
Observe the mice for motor dysfunction. A scoring system can be used to quantify the severity of the dystonia-like behaviors.[4][5]
-
Dystonia-like Movement Scale (DLMS) (0-4 points): [5]
-
0: No abnormal movement.
-
1: Dystonic posture of the hindlimb for less than 50% of the observation time.
-
2: Dystonic posture of the hindlimb for more than 50% of the observation time.
-
3: Dystonic posture of the hindlimb for the entire observation period.
-
4: Dystonic posture of the hindlimb that spreads to the trunk or other limbs.
-
-
Observations can be made at set intervals after injection (e.g., every 20 minutes) to assess the onset, duration, and severity of the effects. The effects are typically transient, with a return to normal motor behavior within 1-4 hours.[2]
-
Evaluation of Anti-Schistosomal Activity in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of FPL-64176 against Schistosoma mansoni infection in a murine model.
Materials:
-
FPL-64176
-
Appropriate vehicle (e.g., DMSO, Cremophor EL)
-
Sterile saline
-
S. mansoni-infected mice (e.g., 6-8 weeks post-infection)
-
Sterile syringes and needles
Procedure:
-
Preparation of FPL-64176 Solution:
-
The vehicle for in vivo administration in this context has not been explicitly detailed in the available literature. Researchers should perform solubility and tolerability studies to determine a suitable vehicle. Common vehicles for similar compounds in this model include dimethyl sulfoxide (DMSO) or a suspension in 2% Cremophore-EL.
-
-
Animal Handling and Administration:
-
Administer the prepared FPL-64176 solution to S. mansoni-infected mice. The route of administration (e.g., intraperitoneal, oral gavage) and dosage will need to be optimized based on preliminary studies.
-
A control group of infected mice should receive the vehicle only.
-
-
Assessment of Efficacy:
-
One of the key indicators of FPL-64176 efficacy is a "hepatic shift," where the parasites move from the mesenteric vasculature to the liver.[3]
-
At a predetermined time point after treatment, euthanize the mice and perfuse the hepatic portal system to recover adult worms from the mesenteric veins and the liver.
-
Quantify the number of worms in each location to determine the extent of the hepatic shift.
-
Additional outcome measures can include assessing worm viability, tegumental damage via electron microscopy, and changes in egg burden in the liver and intestines.
-
Assessment of Cardiovascular Effects in Dogs
This protocol provides a framework for investigating the cardiovascular effects of intravenously administered FPL-64176 in dogs.
Materials:
-
FPL-64176
-
Sterile saline or other suitable vehicle for intravenous injection
-
Anesthetized beagle dogs
-
Cardiovascular monitoring equipment (ECG, blood pressure monitor)
-
Infusion pump
Procedure:
-
Preparation of FPL-64176 Infusion Solution:
-
Dissolve FPL-64176 in a sterile, injectable vehicle to the desired concentration for intravenous infusion. The final solution should be clear and free of particulate matter.
-
-
Animal Preparation and Monitoring:
-
Administration and Data Collection:
-
Administer FPL-64176 as an intravenous infusion. A dose range of 1-100 µg/kg has been previously studied.
-
Continuously record cardiovascular parameters (heart rate, blood pressure, ECG intervals) before, during, and after the infusion.
-
Observe for any changes in cardiac contractile force and diastolic blood pressure.
-
Signaling Pathways and Experimental Workflows
FPL-64176 Signaling Pathway
FPL-64176 acts as a potent activator of L-type calcium channels (CaV1.x).[1] The influx of Ca2+ through these channels initiates a cascade of downstream signaling events.
Caption: FPL-64176 signaling cascade.
Experimental Workflow for Dystonia Model
The following diagram illustrates the experimental workflow for inducing and assessing dystonia-like behaviors in mice.
Caption: Dystonia model workflow.
Experimental Workflow for Cardiovascular Assessment
This diagram outlines the workflow for assessing the cardiovascular effects of FPL-64176 in dogs.
Caption: Cardiovascular assessment workflow.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. med.emory.edu [med.emory.edu]
- 3. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dystonia-like behaviors and impaired sensory–motor integration following neurotoxic lesion of the pedunculopontine tegmental nucleus in mice [frontiersin.org]
- 5. Tor1a+/- mice develop dystonia-like movements via a striatal dopaminergic dysregulation triggered by peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Electrophysiological Recording with FPL-64176 in Brain Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1][2] Unlike dihydropyridine agonists like Bay K 8644, FPL-64176 is a nondihydropyridine compound that acts as a powerful tool in neuroscience to investigate the roles of L-type calcium channels (LTCCs) in neuronal excitability, synaptic transmission, and plasticity.[1][3] It dramatically increases the macroscopic inward current through LTCCs by prolonging channel opening and slowing both activation and deactivation kinetics.[1][4] These application notes provide a comprehensive guide for utilizing FPL-64176 in electrophysiological studies on acute brain slices.
Mechanism of Action
FPL-64176 enhances LTCC activity by modifying the channel's gating properties. It increases the probability of channel opening and prolongs the mean open time.[5] This leads to a significant influx of Ca2+ upon membrane depolarization. Studies have shown that FPL-64176 can increase L-type Ca2+ current amplitude by approximately 5-fold to 14-fold in various cell types.[3][4] It is important to note that while highly effective for L-type channels, caution is advised as high concentrations (e.g., 10 µM) have been shown to inhibit N-type calcium channels.[6]
Below is a diagram illustrating the signaling pathway affected by FPL-64176.
Caption: FPL-64176 potentiates L-type calcium channels, enhancing Ca²⁺ influx.
Data Presentation: Effects of FPL-64176
The following tables summarize quantitative data on the electrophysiological effects of FPL-64176 from various preparations.
Table 1: Effect of FPL-64176 on L-type Ca²⁺ Channel Currents
| Preparation | FPL-64176 Conc. | Effect on Current Amplitude | Other Effects |
| Rabbit CaV1.2 expressed in BHK cells | 1 µM | ~5-fold increase | Slowed activation and deactivation[4] |
| A7r5 smooth muscle cell line | 10 µM | ~14-fold increase | - |
| Rat anterior pituitary (GH3) cells | 1 µM | Increased amplitude | Shifted I-V relationship hyperpolarizingly[5] |
| PC12 cells | Micromolar concentrations | Increased whole-cell current | Significantly slowed activation rate[6] |
Table 2: Pharmacological Properties of FPL-64176
| Parameter | Value | Preparation |
| EC₅₀ (Contractile Response) | 211 nM | Rat tail artery[3] |
| EC₅₀ (Ca²⁺ Influx) | 120 nM | Rat anterior pituitary (GH3) cells[5] |
| EC₅₀ (Inotropic Effect) | 16 nM | Guinea pig atria[2] |
| Washout Time | ~40 minutes | Rat tail artery[3] |
Experimental Protocols
4.1. Preparation of FPL-64176 Stock Solution
FPL-64176 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Chemicals: FPL-64176 (MW: 347.41), DMSO.[2]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.47 mg of FPL-64176 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.
-
4.2. Acute Brain Slice Preparation Protocol
This protocol is a general guideline and may require optimization for specific brain regions or animal ages. The NMDG protective recovery method is recommended for enhanced neuronal viability.[7][8]
-
Solutions:
-
NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·2H₂O, and 10 MgSO₄·7H₂O. Adjust pH to 7.3–7.4 with HCl.[7]
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 5 HEPES, 2 CaCl₂·2H₂O, and 2 MgSO₄·7H₂O. Adjust pH to 7.3-7.4.[7]
-
Continuously saturate all solutions with carbogen (95% O₂/5% CO₂).[9]
-
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.[9]
-
Glue the brain to the vibratome stage in the desired orientation.
-
Cut slices (e.g., 300-400 µm thick) in the ice-cold slicing solution.[9][10]
-
Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34°C for 10-15 minutes.[11]
-
Transfer slices to a holding chamber with recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.[12]
-
4.3. Whole-Cell Patch-Clamp Recording Protocol
-
Setup:
-
Transfer a single brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Internal Solution (example for K-gluconate): (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na₂, 4 MgATP, 0.3 Na₂-GTP. Adjust pH to 7.35 with KOH.[7]
-
Pull patch pipettes from borosilicate glass to a resistance of 3–6 MΩ.[7]
-
-
Recording Procedure:
-
Visually identify a target neuron (e.g., a pyramidal cell in the cortex).
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.[7]
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp, or holding current in voltage-clamp).
-
-
Application of FPL-64176:
-
Dilute the FPL-64176 stock solution into the recording aCSF to the desired final concentration (e.g., 1-10 µM).
-
Switch the perfusion from the control aCSF to the FPL-64176-containing aCSF.
-
Record the changes in neuronal activity. The effects of FPL-64176 are typically observed within seconds to minutes.[1]
-
For washout, switch the perfusion back to the control aCSF. Note that washout can be slow (~40 minutes).[3]
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for a brain slice electrophysiology experiment and the logical interpretation of FPL-64176's effects.
Caption: Workflow for brain slice electrophysiology using FPL-64176.
Caption: Interpreting electrophysiological data from FPL-64176 application.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
- 8. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 9. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 12. mdpi.com [mdpi.com]
Measuring the Effects of FPL-64176 on Sarcoplasmic Reticulum Calcium Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-64176 is a potent, non-dihydropyridine activator of L-type calcium channels (CaV1.2), demonstrating significantly greater potency than other agonists such as Bay K 8644. Its primary mechanism of action involves prolonging the open state of L-type calcium channels and slowing their activation and deactivation kinetics.[1][2][3] This leads to a substantial increase in calcium influx into the cell.[4][5] Beyond its well-documented effects on sarcolemmal calcium channels, emerging evidence suggests that at higher concentrations, FPL-64176 can also directly activate cardiac ryanodine receptors (RyR2), the primary calcium release channels of the sarcoplasmic reticulum (SR).[6][7] This dual activity makes FPL-64176 a valuable pharmacological tool for investigating excitation-contraction coupling and SR calcium handling, but also necessitates careful experimental design to dissect its distinct effects on sarcolemmal influx versus direct SR release.
These application notes provide detailed protocols for measuring the effects of FPL-64176 on sarcoplasmic reticulum calcium release in isolated cardiac myocytes. The protocols cover methods to assess both the indirect effects mediated by L-type calcium channel activation and the potential direct effects on RyR2.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological effects of FPL-64176.
Table 1: Potency of FPL-64176 on L-type Calcium Channels
| Parameter | Value | Cell Type/Preparation | Reference |
| EC50 (Contractile Response) | 2.11 x 10⁻⁷ M | Rat Tail Artery | [8] |
| EC50 (Ca²⁺ Influx) | 1.2 x 10⁻⁷ M | GH3 Cells | [5] |
| EC50 (Activation) | 16 nM | Not specified |
Table 2: Effects of FPL-64176 on Cardiac Ryanodine Receptors (RyR2)
| Concentration | Effect | Preparation | Reference |
| 1 µM | No direct effect on SR Ca²⁺ uptake or release | Isolated Cardiac Membranes | [9] |
| 100-200 µM | Increased single channel open probability (Pₒ) | Purified and crude vesicular RyR2 from human and dog hearts | [6][7] |
| 150 µM | Pₒ increased from 0.070 to 0.378 | Purified and crude vesicular RyR2 from human and dog hearts | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of FPL-64176 Action
Caption: FPL-64176 signaling pathway in cardiomyocytes.
Experimental Workflow for Assessing SR Calcium Release
Caption: Workflow for measuring FPL-64176 effects on SR Ca²⁺.
Experimental Protocols
Protocol 1: Measuring FPL-64176-Induced Changes in SR Calcium Release using Confocal Microscopy
This protocol is designed to assess the effects of FPL-64176 on electrically-stimulated calcium transients and spontaneous calcium release events (sparks).
Materials:
-
Isolated adult ventricular myocytes
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4)
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
FPL-64176 stock solution (in DMSO)
-
Caffeine solution (10 mM in Tyrode's)
-
Confocal microscope with line-scanning capabilities
-
Field stimulator
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Incubate isolated myocytes with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution for 20 minutes at room temperature.
-
Wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Microscopy and Data Acquisition:
-
Place a coverslip with dye-loaded myocytes onto the stage of an inverted confocal microscope.
-
Perfuse the cells with Tyrode's solution at a constant rate.
-
Use a 488 nm laser line for excitation of Fluo-4 and collect emission between 505-530 nm.[10][11]
-
Select a quiescent, rod-shaped myocyte with clear striations.
-
-
Measuring Electrically-Stimulated Calcium Transients:
-
Pace the myocyte at a steady frequency (e.g., 0.5 Hz) using a field stimulator to achieve a steady state.
-
Acquire line-scan images along the longitudinal axis of the myocyte to record calcium transients.
-
After recording baseline transients, perfuse the cell with Tyrode's solution containing the desired concentration of FPL-64176 (e.g., 1 µM).
-
Once the effects of FPL-64176 have reached a steady state, repeat the line-scan acquisition during electrical stimulation.
-
-
Measuring Spontaneous Calcium Sparks (SR Calcium Leak):
-
In the absence of electrical stimulation, record line-scan images to measure spontaneous calcium sparks.
-
Acquire baseline spark data.
-
Perfuse with FPL-64176 and re-acquire line-scan images to assess changes in spark frequency, amplitude, and duration.
-
-
Assessing SR Calcium Load:
-
Data Analysis:
-
Analyze the amplitude, time-to-peak, and decay kinetics of the electrically-stimulated calcium transients.
-
Use appropriate software to detect and analyze the frequency, amplitude, spatial width, and duration of calcium sparks.[10][11]
-
Compare the amplitude of the caffeine-induced transient before and after FPL-64176 application.
-
Protocol 2: Investigating Direct Effects of FPL-64176 on RyR2 in Planar Lipid Bilayers
This advanced technique allows for the direct assessment of FPL-64176's effects on the gating properties of isolated RyR2 channels, independent of L-type calcium channel activity.
Materials:
-
SR vesicles isolated from cardiac tissue
-
Planar lipid bilayer setup
-
Symmetric buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
CaCl₂ and EGTA for precise calcium concentration control
-
FPL-64176 stock solution
-
Ryanodine
Procedure:
-
Bilayer Formation:
-
Form a planar lipid bilayer by painting a solution of phospholipids (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).
-
-
Vesicle Fusion and Channel Incorporation:
-
Add SR vesicles to the cis (cytoplasmic) chamber.
-
Induce fusion of the vesicles with the bilayer by adding a salt gradient (e.g., increasing the KCl concentration in the cis chamber).
-
Monitor the electrical current across the bilayer for the characteristic single-channel openings of RyR2.
-
-
Single-Channel Recording:
-
Once a single RyR2 channel is incorporated, clamp the voltage across the bilayer (e.g., +40 mV).
-
Record baseline channel activity at a defined cytosolic calcium concentration (e.g., 1 µM).
-
-
Application of FPL-64176:
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Pₒ), mean open time, and mean closed time.
-
Compare these parameters before and after the addition of FPL-64176 to quantify the drug's direct effect on RyR2 gating.
-
The bell-shaped calcium dependence of RyR2 can also be investigated by measuring channel activity at various calcium concentrations in the presence and absence of FPL-64176.[6]
-
Concluding Remarks
The provided protocols offer a framework for the detailed investigation of FPL-64176's effects on SR calcium release. By combining cellular imaging techniques with single-channel electrophysiology, researchers can effectively dissect the compound's dual mechanism of action. Understanding these distinct effects is crucial for accurately interpreting experimental data and for the development of novel therapeutic agents targeting cardiac calcium signaling.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of FPL 64176 on Ca transients in voltage-clamped rat venticular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 13. documentsdelivered.com [documentsdelivered.com]
Troubleshooting & Optimization
Technical Support Center: FPL-64176 High-Concentration Studies in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the high-concentration application of FPL-64176 in cell culture experiments.
FAQs: Understanding High-Concentration Effects of FPL-64176
Q1: What is FPL-64176 and what is its primary mechanism of action?
FPL-64176 is a potent, non-dihydropyridine activator of L-type voltage-gated calcium channels (L-VGCCs). Its primary mechanism involves increasing the influx of calcium (Ca²⁺) into the cell by prolonging the open time of these channels. It enhances the probability of channel opening and slows down both the activation and deactivation kinetics of the L-type calcium current.
Q2: Why am I observing increased cell death at high concentrations of FPL-64176?
High concentrations of FPL-64176 can lead to excessive intracellular calcium levels, a condition known as calcium overload. This can trigger a cascade of cytotoxic events, including the activation of apoptotic pathways (programmed cell death) and necrosis.
Q3: Are there any known off-target effects of FPL-64176 at high concentrations?
Yes. At higher concentrations (e.g., 10 µM), FPL-64176 has been shown to inhibit N-type calcium channels. This off-target activity can contribute to unexpected physiological responses in your cell model, especially in neuronal cells where N-type channels play a crucial role.
Q4: What are the typical signs of FPL-64176-induced toxicity in cell culture?
Signs of toxicity can include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as cell shrinkage, rounding, and detachment from the culture surface.
-
Increased number of floating cells in the culture medium.
-
Evidence of apoptosis, such as membrane blebbing and nuclear condensation.
Q5: What are the expected EC₅₀ values for FPL-64176?
The effective concentration (EC₅₀) of FPL-64176 for L-type calcium channel activation is typically in the nanomolar range. For instance, an EC₅₀ value of 2.11 x 10⁻⁷ M has been reported for inducing contractile responses in rat tail artery. It is important to note that the concentration required to elicit a physiological response is significantly lower than concentrations that may induce toxicity.
Troubleshooting Guide
This guide addresses common problems encountered when using high concentrations of FPL-64176.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of cell death. | Calcium Overload: The concentration of FPL-64176 is too high, leading to excessive Ca²⁺ influx and subsequent cytotoxicity. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell line and experimental endpoint. 2. Reduce incubation time: Shorter exposure to high concentrations may mitigate toxic effects while still allowing for the desired physiological response. 3. Use a calcium chelator: In mechanistic studies, co-incubation with an intracellular calcium chelator like BAPTA-AM can help confirm if the observed toxicity is indeed calcium-dependent. |
| Inconsistent or non-reproducible results. | Compound Stability and Handling: FPL-64176 may be degrading or precipitating at high concentrations in your culture medium. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Check for precipitation: Visually inspect the media for any precipitate after adding FPL-64176. If precipitation occurs, consider using a lower concentration or a different solvent. 3. Ensure proper mixing: Vortex the stock solution before diluting it into the culture medium. |
| Observed effects do not align with L-type channel activation. | Off-Target Effects: At high concentrations, FPL-64176 may be interacting with other cellular targets, such as N-type calcium channels. | 1. Use specific channel blockers: Co-incubate with selective blockers for other calcium channel subtypes to investigate potential off-target effects. 2. Consult the literature: Review studies on your specific cell type to understand the expression and role of different calcium channel subtypes. |
| Difficulty in distinguishing between apoptosis and necrosis. | Multiple Cell Death Pathways Activated: High concentrations of FPL-64176 can induce both apoptotic and necrotic cell death pathways. | 1. Use multiple cytotoxicity assays: Combine an assay for membrane integrity (e.g., LDH release) with an assay for apoptosis (e.g., caspase-3 activity) to differentiate between the two modes of cell death. |
Quantitative Data
While specific IC₅₀ values for FPL-64176 cytotoxicity are not widely reported across a range of cell lines in publicly available literature, it is crucial to determine this experimentally for your specific cell model. The following table provides a template for how to structure and present such data once obtained.
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) | Notes |
| e.g., HEK293 | MTT | 24 | Data not available | To be determined experimentally |
| e.g., SH-SY5Y | LDH Release | 48 | Data not available | To be determined experimentally |
| e.g., Primary Neurons | Fluo-4 AM / Propidium Iodide | 6 | Data not available | To be determined experimentally |
Experimental Protocols
Here are detailed methodologies for key experiments to assess FPL-64176 toxicity.
Protocol 1: Determination of IC₅₀ for Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
FPL-64176 stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of FPL-64176 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (negative control) and wells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of the stop solution from the kit to each well. Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of cytotoxicity for each FPL-64176 concentration using the formula provided in the assay kit manual. Plot the percentage of cytotoxicity against the log of the FPL-64176 concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Intracellular Calcium Levels using Fluo-4 AM
This protocol uses a fluorescent indicator to measure changes in intracellular calcium concentration.
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
FPL-64176 stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: Wash the cells once with HBSS without Ca²⁺. Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS without Ca²⁺. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash: Wash the cells twice with HBSS without Ca²⁺ to remove excess dye.
-
Baseline Measurement: Add HBSS with Ca²⁺ to the cells. Measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).
-
Compound Addition: Add the desired concentration of FPL-64176 to the cells.
-
Real-time Measurement: Immediately start recording the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Normalize the fluorescence signal (F/F₀) where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Protocol 3: Assessment of Apoptosis using Caspase-3 Colorimetric Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
6-well plates
-
FPL-64176 stock solution
-
Caspase-3 colorimetric assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of FPL-64176 for the desired time.
-
Cell Lysis: Harvest the cells and lyse them using the lysis buffer provided in the kit. Incubate on ice for 10 minutes.[2]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[2]
-
Measurement: Measure the absorbance at 405 nm.[2]
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 4: Evaluation of Mitochondrial Membrane Potential using JC-1 Assay
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells of interest
-
96-well black-walled, clear-bottom plates
-
FPL-64176 stock solution
-
JC-1 assay kit
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells and treat with FPL-64176 as described above.
-
JC-1 Staining: Remove the culture medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.[3]
-
Wash: Wash the cells with the assay buffer provided in the kit.
-
Measurement: Measure the fluorescence intensity for both JC-1 monomers (green fluorescence; Ex/Em ~485/530 nm) and J-aggregates (red fluorescence; Ex/Em ~550/600 nm).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
Diagram 1: FPL-64176 Signaling Pathway Leading to Cytotoxicity
Caption: FPL-64176 high-concentration toxicity pathway.
Diagram 2: Experimental Workflow for Investigating FPL-64176 Toxicity
Caption: Workflow for FPL-64176 toxicity assessment.
Diagram 3: Troubleshooting Logic for High Cell Death
Caption: Troubleshooting high cell death with FPL-64176.
References
- 1. Toxicity and autophagy effects of fluorinated cycloplatinated(II) complex bearing dppm ligand on cancer cells in in-vitro culture and in-silico prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of 4'-hydroxychalcone on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting FPL-64176-Induced Changes in Tail Currents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of FPL-64176 on tail currents, particularly in the context of L-type calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is FPL-64176 and what is its primary mechanism of action?
FPL-64176, with the chemical name methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x). Its primary mechanism of action involves modifying the channel's gating properties to dramatically increase the macroscopic inward calcium current.[1] It achieves this by slowing both the activation and deactivation of the channel, leading to prolonged channel openings.[1][2]
Q2: What is a "tail current" and why is it significant when studying FPL-64176?
A tail current is an ionic current observed upon repolarization of the cell membrane after a depolarizing voltage step. It reflects the closing of ion channels that were opened during the depolarization. The tail current's amplitude and decay kinetics provide insights into the number of open channels and their closing rate. FPL-64176 characteristically elicits a long-lasting, slow component of the L-type Ca2+ channel tail current, which is a direct consequence of its action in slowing the deactivation (closing) of these channels.[2][3]
Q3: How does FPL-64176 affect the kinetics of L-type calcium channels?
FPL-64176 significantly alters the kinetics of L-type calcium channels. In single-channel recordings, it has been shown to increase the channel open probability, prolong the mean open time, and increase the mean closed time.[3] At the whole-cell level, this translates to a dramatic slowing of both activation and deactivation kinetics.[1] This kinetic shift is responsible for the enhanced inward current during depolarization and the prolonged tail currents upon repolarization.
Q4: Is FPL-64176 selective for L-type calcium channels?
While FPL-64176 is a potent activator of L-type calcium channels, caution is advised regarding its selectivity, especially at higher concentrations.[3] One study reported that at a concentration of 10 µM, FPL-64176 can inhibit N-type calcium channels.[3] Therefore, it is crucial to use the lowest effective concentration and to perform control experiments in the presence of specific L-type channel blockers (e.g., dihydropyridines) to confirm that the observed effects are mediated by L-type channels.
Q5: How does FPL-64176's effect on ionic currents differ from its effect on gating currents?
A key finding in understanding FPL-64176's mechanism is the dissociation between its effects on ionic currents and gating currents.[1] While FPL-64176 strongly modifies ionic currents by prolonging their duration, it has been shown to have no detectable effect on the gating currents, which represent the movement of the channel's voltage sensors.[1] This suggests that FPL-64176 does not directly affect the voltage sensor movement but rather influences the coupling between this movement and the opening and closing of the channel's pore.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant change in tail current after FPL-64176 application. | 1. Inactive Compound: The FPL-64176 stock solution may have degraded. 2. Low Expression of L-type Channels: The cell type used may not express a sufficient density of L-type calcium channels. 3. Incorrect Voltage Protocol: The depolarization step may not be sufficient to activate L-type channels, or the repolarization step may not be at an appropriate voltage to observe tail currents. | 1. Prepare a fresh stock solution of FPL-64176. FPL-64176 is soluble in DMSO and ethanol. 2. Use a cell line with known high expression of L-type channels (e.g., HEK293 cells stably expressing CaV1.2) or primary cells known to have robust L-type currents (e.g., ventricular myocytes). 3. Optimize the voltage-clamp protocol. Use a depolarization step to a potential that elicits a maximal L-type current (e.g., 0 mV to +20 mV) followed by repolarization to a negative potential (e.g., -40 mV to -80 mV) to record the tail current. |
| Inconsistent or variable effects of FPL-64176 on tail currents between experiments. | 1. Incomplete Washout: FPL-64176 can have a persistent effect. 2. Cell Health: Poor cell health can lead to rundown of calcium currents. 3. Concentration Variability: Inaccurate dilution of the stock solution. | 1. Ensure a thorough washout period between drug applications. 2. Monitor cell health throughout the experiment. Use cells from a healthy, low-passage culture. 3. Carefully prepare fresh dilutions of FPL-64176 for each experiment. |
| Observed changes in current are not blocked by L-type channel antagonists (e.g., nifedipine, verapamil). | 1. Off-target Effects: FPL-64176 may be acting on other ion channels, particularly at higher concentrations.[3] 2. Incomplete Antagonist Block: The concentration of the antagonist may be insufficient to fully block the L-type channels. | 1. Use a lower concentration of FPL-64176. Perform a dose-response curve to determine the EC50. 2. Increase the concentration of the L-type channel blocker or try a different antagonist. |
| Conflicting data with previously published results. | 1. Different Experimental Conditions: Variations in temperature, ionic solutions, or cell types can significantly alter channel kinetics. 2. Different Splice Variants or Subunit Composition: The specific α1, β, and α2δ subunits of the L-type channel being studied can influence its pharmacology. | 1. Carefully review and replicate the experimental conditions of the published study. Pay close attention to details such as the composition of the internal and external solutions. 2. Characterize the molecular identity of the L-type channels in your experimental system. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Recording L-type Ca2+ Currents
This protocol is a generalized procedure based on methodologies cited in the literature for studying FPL-64176's effects.[1]
-
Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, β, and α2δ subunits, or primary cardiomyocytes).
-
Isolate single cells for patch-clamp recording.
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, adjusted to pH 7.4 with TEA-OH. The use of Ba2+ as the charge carrier helps to reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed, available state.
-
-
Voltage Protocol for Tail Currents:
-
Apply a depolarizing step to a potential that maximally activates the L-type channels (e.g., a 200 ms step to +10 mV).
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to record the tail current. The decay of this current reflects channel deactivation.
-
-
Drug Application:
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).
-
Allow sufficient time for the drug effect to reach a steady state before recording the post-drug currents.
-
Perform a washout by perfusing with the control external solution to assess the reversibility of the drug's effect.
-
Visualizations
Caption: Proposed mechanism of FPL-64176 action on L-type Ca²⁺ channels.
Caption: Workflow for electrophysiological analysis of FPL-64176 effects.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing FPL-64176 Dosage for In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of FPL-64176 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is FPL-64176 and what is its primary mechanism of action?
FPL-64176 is a potent and selective L-type calcium channel (LTCC) activator.[1][2] It is a non-dihydropyridine compound that enhances calcium influx through these channels.[3][4] Its mechanism of action involves increasing the probability of channel opening and prolonging the mean open time, which leads to a sustained increase in intracellular calcium concentration.[5][6] This makes it a valuable tool for studying the physiological roles of L-type calcium channels in various tissues.
Q2: What are the typical dosage ranges for FPL-64176 in common animal models?
Dosage ranges for FPL-64176 are species- and route-dependent. It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
Q3: How should I prepare FPL-64176 for in vivo administration?
FPL-64176 has low aqueous solubility, requiring a suitable vehicle for in vivo use. The choice of vehicle depends on the administration route.
Q4: Are there any known off-target effects or toxicities associated with FPL-64176?
Yes, at higher concentrations, FPL-64176 has been reported to have off-target effects and can induce toxicity. It is crucial to be aware of these potential issues:
-
N-type Calcium Channel Inhibition: At micromolar concentrations, FPL-64176 has been shown to inhibit N-type calcium channels, which could confound results in neuronal studies.[7][8]
-
Toxicity at High Doses: In mice, high doses of FPL-64176 have been associated with significant toxicity, including mortality.[9] It is imperative to conduct careful dose-escalation studies to identify the maximum tolerated dose in your model.
-
Adverse Behavioral Effects: High doses in mice can induce severe motor abnormalities, including dystonia and self-injurious behavior.[9]
Q5: What is the known pharmacokinetic profile of FPL-64176?
There is limited publicly available information on the detailed pharmacokinetic parameters of FPL-64176, such as its half-life, Cmax, and Tmax in different species and for various administration routes. One study noted a washout time of about 40 minutes in rat cardiac membranes, which was significantly longer than that of another L-type calcium channel agonist, (S)-Bay K 8644.[3] Researchers should consider performing pharmacokinetic studies in their specific model to accurately guide experimental design, particularly for studies requiring sustained exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of FPL-64176 in dosing solution | - Inadequate solubilization in the chosen vehicle.- Temperature changes affecting solubility. | - Ensure the vehicle components are of high purity and are mixed in the correct order and proportions as described in the protocols.- Gently warm the solution during preparation to aid dissolution, but avoid excessive heat which could degrade the compound.- Prepare the dosing solution fresh before each experiment. |
| Inconsistent or no observable effect at expected doses | - Improper administration technique.- Degradation of the compound.- Incorrect dosage calculation. | - Ensure proper training on the chosen administration route (e.g., correct anatomical location for IP injection, confirmation of intravenous placement).- Store FPL-64176 powder and stock solutions under recommended conditions (typically protected from light and moisture).- Double-check all calculations for dose and concentration. |
| Animal distress or adverse events during or after administration | - Dose is too high, leading to toxicity.- Rapid intravenous injection causing cardiovascular shock.- Irritation from the vehicle. | - Reduce the dose and perform a thorough dose-response study to find a balance between efficacy and tolerability.- For intravenous administration, infuse the solution slowly over a set period rather than a rapid bolus.- If vehicle-related irritation is suspected, consider alternative formulations or include a vehicle-only control group to assess baseline effects. |
| Precipitation upon intravenous injection | - Poor solubility of FPL-64176 in aqueous physiological fluids. | - Use a well-validated vehicle for intravenous administration of poorly soluble compounds.- Consider using a formulation with solubilizing agents like cyclodextrins, though their effects on the experiment should be considered.- Administer the drug as a slow infusion to allow for rapid dilution in the bloodstream, minimizing the chance of precipitation. |
Data Presentation
Table 1: Summary of In Vivo Dosages for FPL-64176
| Species | Administration Route | Dose Range | Observed Effects | Reference |
| Dog | Intravenous (IV) | 1 - 100 µg/kg | Increased cardiac contractile force and diastolic blood pressure. | [1] |
| Mouse | Subcutaneous (SC) | 2 - 8 mg/kg | Dose-dependent motor dysfunction resembling dystonia. | [9] |
| Mouse | Intraperitoneal (IP) | 8 mg/kg | Caused a hepatic shift of parasites in a murine model of schistosomiasis. | [10] |
Table 2: Physicochemical Properties of FPL-64176
| Property | Value | Reference |
| Molecular Weight | 347.41 g/mol | Tocris Bioscience |
| Formula | C₂₂H₂₁NO₃ | Tocris Bioscience |
| Solubility | Soluble in Ethanol and DMSO | R&D Systems |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Administration of FPL-64176 in Mice
-
Vehicle Preparation:
-
Prepare a vehicle solution of 10% Ethanol, 10% Tween 80, and 80% distilled water.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of absolute ethanol, 1 mL of Tween 80, and 8 mL of distilled water.
-
-
Dosing Solution Preparation:
-
Dissolve FPL-64176 powder in the vehicle to achieve the desired final concentration. For example, for a 1 mg/mL solution, dissolve 10 mg of FPL-64176 in 10 mL of the vehicle.
-
Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.
-
-
Administration:
-
Administer the dosing solution subcutaneously in the scruff of the neck at a volume of 10 mL/kg body weight.
-
For example, a 25 g mouse would receive a 0.25 mL injection.
-
-
Monitoring:
-
Observe the animals closely for any adverse effects, particularly changes in motor function, for at least 4-6 hours post-injection.
-
Protocol 2: Intravenous (IV) Administration of FPL-64176 in Dogs (Example)
-
Vehicle Preparation:
-
A common vehicle for intravenous administration of poorly soluble compounds is a mixture of Solutol HS 15 (10-20%), ethanol (5-10%), and saline or 5% dextrose in water. The exact composition should be optimized for FPL-64176.
-
-
Dosing Solution Preparation:
-
Dissolve FPL-64176 in the vehicle to the desired concentration. The solution should be clear and free of particulates.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
Administration:
-
Administer the dosing solution via slow intravenous infusion into a suitable vein (e.g., cephalic or saphenous vein).
-
The infusion rate should be slow to prevent precipitation and minimize acute cardiovascular effects.
-
-
Monitoring:
-
Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) during and after the infusion.
-
Mandatory Visualizations
Caption: Signaling pathway activated by FPL-64176.
Caption: General experimental workflow for in vivo studies with FPL-64176.
References
- 1. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [repository.escholarship.umassmed.edu]
- 9. med.emory.edu [med.emory.edu]
- 10. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phototoxicity in Fluorescence Microscopy Experiments Involving FPL-64176
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize phototoxicity during fluorescence microscopy experiments utilizing the L-type calcium channel agonist, FPL-64176. As there is no evidence to suggest that FPL-64176 is itself phototoxic, the guidance provided herein focuses on mitigating the general phototoxicity inherent to live-cell fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is FPL-64176 and how does it work?
FPL-64176 is a potent and specific non-dihydropyridine agonist for L-type voltage-gated calcium channels (CaV1.x).[1][2] Its primary mechanism of action is to increase the macroscopic inward Ca2+ current by prolonging the open state of the channel and slowing its activation and deactivation kinetics.[1][3] This modulation of channel gating leads to a significant influx of calcium ions into the cell upon membrane depolarization.
Q2: Is FPL-64176 itself phototoxic?
Currently, there is no scientific literature to suggest that FPL-64176 is inherently phototoxic. Phototoxicity in the context of your experiments is almost certainly a consequence of the fluorescence imaging process itself. Excitation light can interact with fluorophores and endogenous cellular molecules to produce reactive oxygen species (ROS), which are the primary mediators of phototoxic damage.[4][5]
Q3: What are the common signs of phototoxicity in my cells?
Phototoxicity can manifest in a range of cellular abnormalities. Obvious signs include cell rounding, membrane blebbing, vacuole formation, detachment from the substrate, and ultimately, cell death.[6] More subtle, but equally detrimental, effects include alterations in mitochondrial morphology and membrane potential, changes in intracellular Ca2+ levels, and a slowdown or arrest of dynamic cellular processes like mitosis or cell migration.[4][7]
Q4: How does phototoxicity interfere with my FPL-64176 experiment?
Phototoxicity can significantly confound the results of experiments investigating Ca2+ signaling. Since phototoxicity can induce changes in intracellular calcium levels, it can be difficult to distinguish between Ca2+ influx due to FPL-64176 action and that caused by photodamage. Furthermore, cellular stress from phototoxicity can alter the physiological context in which FPL-64176 is acting, leading to non-representative results.
Q5: What is the relationship between photobleaching and phototoxicity?
Photobleaching, the irreversible loss of fluorescence, and phototoxicity are related but distinct phenomena. Both are caused by light-induced chemical changes to fluorophores. The process of photobleaching can generate ROS, which in turn causes phototoxicity.[5] However, phototoxicity can occur even before significant photobleaching is observed. Therefore, a lack of photobleaching does not guarantee the absence of phototoxicity.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during live-cell imaging experiments with FPL-64176 that may be related to phototoxicity.
| Problem | Potential Cause | Recommended Solution(s) |
| Cells show morphological changes (blebbing, rounding, etc.) after a short period of imaging. | High illumination intensity or prolonged exposure. | - Reduce the excitation light intensity to the minimum level required for an acceptable signal-to-noise ratio.- Decrease the exposure time per frame.- Reduce the frequency of image acquisition (increase the time interval between frames). |
| I observe a gradual, non-specific increase in my calcium indicator fluorescence, even in control cells not treated with FPL-64176. | Phototoxicity-induced calcium release from intracellular stores. | - Implement the solutions for high illumination intensity.- Include a "light-only" control where cells are exposed to the imaging conditions without the addition of FPL-64176 to quantify the phototoxicity-induced calcium response.- Consider using a red-shifted calcium indicator, as longer wavelength light is generally less phototoxic. |
| My fluorescent signal is weak, forcing me to use high laser power. | Suboptimal fluorophore selection or labeling density. | - Choose a brighter, more photostable fluorophore.- Optimize the labeling protocol to increase the density of the fluorescent probe without causing cellular stress.- Ensure your microscope's detector is highly sensitive. |
| Cellular processes (e.g., migration, contraction) slow down or stop during the experiment. | Subtle phototoxic effects are impairing normal cell physiology. | - Perform a phototoxicity control experiment by imaging cells under identical conditions but without your experimental treatment. Analyze the process of interest (e.g., migration speed) to determine a safe imaging window.- Add antioxidants such as ascorbic acid or Trolox to the imaging medium to scavenge ROS. |
| Significant photobleaching occurs rapidly. | High light dose (intensity x duration). | - While not a direct measure of phototoxicity, rapid photobleaching indicates a high light dose. Reduce light intensity and/or exposure time.- Use a more photostable fluorophore. |
Quantitative Data Summary
The following tables summarize the relative impact of various strategies to mitigate phototoxicity. The effectiveness of each strategy can be experiment-dependent.
Table 1: Comparison of Illumination Strategies for Reducing Phototoxicity
| Strategy | Principle | Relative Effectiveness | Key Considerations |
| Reduce Excitation Intensity | Lower photon flux reduces the rate of ROS generation. | High | May decrease signal-to-noise ratio. Requires a sensitive detector. |
| Decrease Exposure Time | Reduces the total number of photons delivered to the sample per frame. | High | May require increased illumination intensity to maintain signal, potentially negating the benefit. |
| Reduce Acquisition Frequency | Increases the time for cellular repair mechanisms to counteract ROS damage between exposures. | Medium to High | Not suitable for observing very fast dynamic processes. |
| Use Longer Wavelengths | Lower energy photons are less likely to cause molecular damage. | High | Requires appropriate red-shifted fluorophores and compatible microscope hardware. |
| Minimize Illumination Overhead | Avoids illuminating the sample when the camera is not acquiring an image.[5] | High | Dependent on microscope hardware (e.g., fast shutters, TTL-controlled LEDs).[5] |
Table 2: Comparison of Sample-Based Strategies for Reducing Phototoxicity
| Strategy | Principle | Relative Effectiveness | Key Considerations |
| Use Photostable Fluorophores | Dyes resistant to photobleaching often generate fewer ROS. | High | Requires careful selection based on experimental needs (e.g., brightness, spectral properties). |
| Add Antioxidants to Medium | Scavenge ROS as they are produced, preventing cellular damage. | Medium | The effectiveness of specific antioxidants can vary between cell types and experimental conditions. May require optimization. |
| Use Lower Magnification/NA Objectives | Spreads the light over a larger area, reducing the power density. | Medium | Results in lower spatial resolution. |
Experimental Protocols
Protocol 1: Assessing Phototoxicity Using a Mitochondrial Membrane Potential Probe
This protocol provides a method to quantify phototoxicity by measuring changes in mitochondrial health, a sensitive indicator of cellular stress.
Materials:
-
Cells of interest plated on a suitable imaging dish.
-
Culture medium.
-
A potentiometric mitochondrial membrane potential dye (e.g., TMRE or TMRM).
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Culture cells to the desired confluency on an imaging-compatible plate.
-
Load the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Place the plate on the microscope stage and allow it to equilibrate to the imaging conditions (temperature, CO2).
-
Identify a field of view and acquire a baseline image of the mitochondrial probe's fluorescence.
-
Expose the cells to your intended imaging protocol (i.e., the same laser power, exposure time, and acquisition frequency you plan to use for your FPL-64176 experiment) for a defined period (e.g., 15, 30, 60 minutes).
-
Acquire images of the mitochondrial probe's fluorescence at regular intervals during and after the light exposure.
-
Quantify the mean fluorescence intensity of the mitochondria over time. A significant decrease in fluorescence indicates mitochondrial depolarization and, therefore, phototoxicity.
-
Determine the maximum imaging duration and frequency that does not cause a significant drop in mitochondrial membrane potential.
Protocol 2: Establishing a "Light Dose" Budget
This protocol helps to determine the maximum tolerable light exposure for your specific cells and experimental setup.
Materials:
-
Cells of interest plated on multiple wells of an imaging plate.
-
Your chosen fluorescent marker (e.g., a calcium indicator).
-
A cell viability stain (e.g., Propidium Iodide).
-
Fluorescence microscope.
Procedure:
-
Prepare multiple wells of cells with your fluorescent marker.
-
Expose each well to a different "light dose" by varying the laser power, exposure time, and/or the total number of acquired frames. For example:
-
Well 1: Control (no light exposure).
-
Well 2: Low dose (e.g., 10% laser power, 50 ms exposure, 50 frames).
-
Well 3: Medium dose (e.g., 25% laser power, 100 ms exposure, 100 frames).
-
Well 4: High dose (e.g., 50% laser power, 200 ms exposure, 200 frames).
-
-
After light exposure, incubate the cells for a period that allows for the manifestation of phototoxic effects (e.g., 4-6 hours).
-
Add a cell viability stain to all wells.
-
Image the wells to count the number of viable and non-viable cells.
-
Plot cell viability against the different light doses to determine the exposure threshold that results in a significant decrease in viability. Aim to stay well below this threshold in your experiments.
Visualizations
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
FPL-64176 interactions with other pharmacological agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPL-64176. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is FPL-64176 and what is its primary mechanism of action?
FPL-64176 is a potent, non-dihydropyridine activator of L-type Ca2+ channels.[1][2] Its mechanism of action is distinct from dihydropyridine Ca2+ channel activators like (S)-Bay K 8644.[1] FPL-64176 works by increasing the amplitude of the L-type Ca2+ current, slowing down the activation and inactivation kinetics of the channel.[3][4] This leads to a prolonged influx of calcium ions into the cell.
Q2: I am observing unexpected results when co-administering FPL-64176 with a dihydropyridine calcium channel modulator. What could be the reason?
You are likely observing an allosteric interaction between FPL-64176 and the dihydropyridine.[5] FPL-64176 and dihydropyridines like (S)-Bay K 8644 bind to different sites on the L-type calcium channel and can negatively influence each other's effects. For instance, the contractile response induced by FPL-64176 in smooth muscle can be significantly inhibited by (S)-Bay K 8644.[6] Conversely, FPL-64176 can abolish the contractile responses to (-)-(S)-Bay K 8644.[5]
Q3: My experiment involves measuring cellular contraction in response to FPL-64176. Which antagonists can I use as a positive control for inhibition?
Standard L-type calcium channel antagonists can be used to inhibit the effects of FPL-64176. Nifedipine, verapamil, and diltiazem have been shown to noncompetitively antagonize and completely relax the contractile responses induced by FPL-64176.[1] Pretreatment with nifedipine has also been shown to attenuate the blood pressure response to FPL-64176 in vivo.[3]
Q4: I am using FPL-64176 to study L-type calcium channels in neurons, but my results are inconsistent. Could FPL-64176 be affecting other channel types?
Yes, this is a critical consideration. While FPL-64176 is a potent activator of L-type calcium channels, it has also been shown to inhibit N-type neuronal calcium channels at micromolar concentrations.[7] This dual activity can lead to complex and potentially confounding results in experimental systems expressing multiple types of calcium channels, such as neurons. Therefore, caution is advised when using FPL-64176 as a selective L-type Ca2+ channel agonist in neuronal preparations.[7]
Troubleshooting Guides
Problem: Inconsistent potentiation of L-type calcium channel currents with FPL-64176.
-
Possible Cause 1: Interaction with other compounds.
-
Possible Cause 2: Cell type-specific expression of CaV1 channel subtypes.
-
Troubleshooting Step: The potency of FPL-64176 can differ between CaV1.2 and CaV1.3 channels.[8] Verify the specific subtype of L-type calcium channel expressed in your cell line, as this can influence the observed efficacy of FPL-64176.
-
-
Possible Cause 3: Voltage-dependence of FPL-64176 action.
-
Troubleshooting Step: The effect of FPL-64176 on channel open time is highly voltage-dependent, with longer openings observed at more hyperpolarized potentials.[9] Review and optimize the voltage protocols in your electrophysiology experiments to ensure you are capturing the full effect of the compound.
-
Problem: FPL-64176 is causing toxicity in my animal model.
-
Possible Cause: High dosage.
-
Troubleshooting Step: FPL-64176 has been reported to have a higher toxicity profile compared to other calcium channel activators like Bay K 8644 in some in vivo studies.[10] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific animal model and experimental endpoint, starting with lower doses to minimize toxicity.
-
Quantitative Data Summary
Table 1: Potency of FPL-64176 in various in vitro preparations.
| Preparation | Parameter | Value | Reference |
| Rat Tail Artery | EC50 for contractile response | 2.11 x 10-7 M | [1] |
| Guinea Pig Atria | Positive inotropic effect | 40-fold more potent than Bay K 8644 | [2] |
| GH3 Cells | EC50 for K+-dependent Ca2+ influx | 1.2 x 10-7 M | [9] |
| CaV1.3 Channels | EC50 for current amplitude increase | 854 nM | [8] |
| CaV1.2 Channels | EC50 for current amplitude increase | 103 nM | [8] |
Table 2: Inhibition of FPL-64176-induced responses by calcium channel antagonists.
| Antagonist | Preparation | Parameter | IC50 Value | Reference |
| Nifedipine | Rat Tail Artery | Relaxation of FPL-64176 induced contraction | 5.22 x 10-9 M | [1] |
| Verapamil | Rat Tail Artery | Relaxation of FPL-64176 induced contraction | 1.31 x 10-7 M | [1] |
| Diltiazem | Rat Tail Artery | Relaxation of FPL-64176 induced contraction | 1.95 x 10-7 M | [1] |
Experimental Protocols
Protocol 1: Measurement of Contractile Response in Rat Tail Artery
This protocol is based on the methodology described by Zheng et al. (1991).[1]
-
Preparation: Male Wistar rats are euthanized, and the ventral tail artery is dissected and placed in Krebs solution. The artery is cut into helical strips.
-
Mounting: The strips are mounted in a tissue bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed support and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 90 minutes under a resting tension of 1g.
-
Experiment: Cumulative concentration-response curves are generated by adding increasing concentrations of FPL-64176 to the tissue bath. For interaction studies, tissues are pre-incubated with an antagonist (e.g., nifedipine, verapamil, or diltiazem) for 30 minutes before the addition of FPL-64176.
-
Data Analysis: The contractile responses are recorded and expressed as a percentage of the maximal response to a standard agent like KCl. EC50 and IC50 values are calculated using appropriate pharmacological software.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in A7r5 Smooth Muscle Cells
This protocol is based on the methodology described by Zheng et al. (1991).[1]
-
Cell Culture: A7r5 smooth muscle cells are cultured in Dulbecco's modified Eagle's medium supplemented with fetal bovine serum.
-
Electrophysiology Setup: Whole-cell Ca2+ currents are recorded using a patch-clamp amplifier. The external solution contains (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 130 CsCl, 10 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2.
-
Recording: Ca2+ currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.
-
Drug Application: FPL-64176 and any interacting compounds are applied to the cells via a perfusion system.
-
Data Analysis: The amplitude and kinetics of the Ca2+ currents are analyzed before and after drug application using specialized software.
Visualizations
References
- 1. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric interactions at L-type calcium channels between FPL 64176 and the enantiomers of the dihydropyridine Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
FPL-64176 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with FPL-64176.
Frequently Asked Questions (FAQs)
Q1: What is FPL-64176 and what is its primary mechanism of action?
A1: FPL-64176 is a potent, non-dihydropyridine activator of L-type voltage-gated Ca²⁺ channels (CaV1.x).[1] Its chemical name is methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate.[1] Unlike dihydropyridine-based ligands, FPL-64176 acts at a novel site on the L-type Ca²⁺ channel to dramatically increase the inward Ca²⁺ current.[2][3] It achieves this by prolonging channel opening, slowing activation and deactivation kinetics.[3]
Q2: How does FPL-64176 differ from other L-type Ca²⁺ channel activators like Bay K 8644?
A2: FPL-64176 is significantly more potent than Bay K 8644 as a positive inotrope.[1] While both prolong the opening of L-type calcium channels, FPL-64176 has a distinct mechanism and site of action.[2] Notably, FPL-64176 has a much longer washout time (around 40 minutes) compared to Bay K 8644 (less than 1 minute), which can lead to more sustained effects in experiments.[2]
Q3: What are the recommended solvent and storage conditions for FPL-64176?
A3: FPL-64176 is soluble in ethanol up to 25 mM and in DMSO up to 50 mM.[1] It is recommended to store the compound at room temperature.[1] For preparing stock solutions, the specific molecular weight of the batch should be used for accurate concentration calculations.
Q4: Are there any known off-target effects of FPL-64176?
A4: Yes, at higher concentrations (e.g., 10 µM), FPL-64176 has been shown to inhibit N-type neuronal calcium channels.[4] This is a critical consideration when using FPL-64176 in neuronal preparations, as it may lead to effects not solely attributable to L-type channel activation.[4]
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with FPL-64176.
Issue 1: No observable effect or weaker than expected response.
Possible Causes & Troubleshooting Steps:
-
Inadequate Concentration:
-
Verify Concentration: Double-check your stock solution and final dilution calculations.
-
Increase Concentration: The effective concentration can vary between cell types and experimental conditions. Consider performing a dose-response curve to determine the optimal concentration for your system.
-
-
Solubility Issues:
-
Ensure Complete Dissolution: Visually inspect your stock solution for any precipitates. If necessary, gently warm the solution or sonicate to ensure complete dissolution. FPL-64176 is soluble in DMSO and ethanol.[1]
-
-
Temperature-Dependent Potency:
-
Cell Health and Viability:
-
Assess Cell Health: Poor cell health can lead to a diminished response. Check cell viability before and after the experiment.
-
Optimize Experimental Buffer: Ensure your recording solutions or buffers are fresh and have the correct ionic composition.
-
Issue 2: Irreversible or very prolonged effect after washout.
Possible Cause & Troubleshooting Steps:
-
Slow Dissociation:
-
Extended Washout Period: FPL-64176 has a very slow washout time of approximately 40 minutes.[2] Ensure your washout protocol is sufficiently long to allow for the dissociation of the compound from the channels.
-
Use of Antagonists: To rapidly reverse the effects of FPL-64176, consider using L-type calcium channel antagonists such as nifedipine, verapamil, or diltiazem.[2]
-
Issue 3: Unexpected inhibitory effects, especially in neuronal preparations.
Possible Cause & Troubleshooting Steps:
-
Off-Target Inhibition of N-type Channels:
-
Lower FPL-64176 Concentration: High micromolar concentrations of FPL-64176 can inhibit N-type calcium channels.[4] If you suspect off-target effects, try using a lower concentration that is more selective for L-type channels.
-
Use Specific N-type Channel Blockers: To isolate the L-type channel effects, you can pre-incubate your preparation with a specific N-type channel blocker.
-
Issue 4: High variability between experiments.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Drug Preparation:
-
Fresh Dilutions: Prepare fresh dilutions of FPL-64176 for each experiment from a validated stock solution.
-
-
Temperature Fluctuations:
-
General Experimental Variability:
Issue 5: Signs of cellular toxicity or motor abnormalities in in vivo studies.
Possible Cause & Troubleshooting Steps:
-
High Dosage:
-
Dose-Response for Toxicity: FPL-64176 can be toxic at high doses, and in some animal models, it has been observed to cause motor abnormalities resembling dystonia.[10] It is crucial to perform a dose-response study to find a concentration that provides the desired effect without significant toxicity.[5]
-
Data Presentation
Table 1: Potency and Inhibitory Concentrations of FPL-64176 and Related Compounds
| Compound | Action | Preparation | Parameter | Value | Reference |
| FPL-64176 | L-type Ca²⁺ Channel Activator | Guinea pig atria | EC₅₀ | 16 nM | [1] |
| FPL-64176 | L-type Ca²⁺ Channel Activator | Rat tail artery | EC₅₀ | 211 nM | [2] |
| Nifedipine | L-type Ca²⁺ Channel Antagonist | Rat tail artery (vs. FPL-64176) | IC₅₀ | 5.22 nM | [2] |
| Verapamil | L-type Ca²⁺ Channel Antagonist | Rat tail artery (vs. FPL-64176) | IC₅₀ | 131 nM | [2] |
| Diltiazem | L-type Ca²⁺ Channel Antagonist | Rat tail artery (vs. FPL-64176) | IC₅₀ | 195 nM | [2] |
| FPL-64176 | N-type Ca²⁺ Channel Inhibitor | HEK cells expressing N-type channels | - | Inhibition at 10 µM | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for measuring the effects of FPL-64176 on L-type Ca²⁺ currents.
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., A7r5 smooth muscle cells, cardiac myocytes, or transfected HEK293 cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 160 TEA-Cl, 2 BaCl₂, 10 HEPES, pH adjusted to 7.4 with TEA-OH. Barium is often used as the charge carrier to enhance the current and block K⁺ channels.
-
Internal (Pipette) Solution (in mM): Standard internal solutions for calcium current recordings can be used.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Apply voltage steps to elicit L-type Ca²⁺ currents. A typical protocol would be to hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing steps (e.g., to +10 mV).
-
Establish a stable baseline recording.
-
Perfuse FPL-64176 at the desired concentration and record the changes in current amplitude and kinetics.
-
To study washout, perfuse with the FPL-64176-free external solution for an extended period (at least 40 minutes).
-
Protocol 2: Calcium Imaging
This protocol provides a general workflow for assessing changes in intracellular calcium in response to FPL-64176.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Acquire a baseline fluorescence recording of the resting cells.
-
Apply FPL-64176 to the cells.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), often expressed as ΔF/F₀.
-
Visualizations
Caption: FPL-64176 signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. FPL 64176 | Cav1.x Channel Activators: R&D Systems [rndsystems.com]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. med.emory.edu [med.emory.edu]
Validation & Comparative
A Comparative Guide to L-type Ca2+ Channel Activators: FPL-64176 vs. Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used L-type Ca2+ channel activators, FPL-64176 and Bay K 8644. Understanding the distinct properties of these molecules is crucial for designing experiments and interpreting data in cardiovascular research, neuroscience, and drug discovery.
Introduction
Voltage-gated L-type Ca2+ channels are critical for a multitude of physiological processes, including muscle contraction, hormone secretion, and neuronal excitability. Pharmacological activation of these channels is a key experimental manipulation for studying their function and for investigating potential therapeutic interventions. FPL-64176, a benzoylpyrrole, and Bay K 8644, a dihydropyridine, are two of the most common L-type Ca2+ channel agonists used in research. While both potentiate channel activity, they exhibit distinct mechanisms of action, potency, and effects on channel kinetics.
Mechanism of Action
Both FPL-64176 and Bay K 8644 are positive allosteric modulators of L-type Ca2+ channels. They bind to the α1 subunit of the channel complex, but at distinct sites. Their binding stabilizes the open state of the channel, thereby increasing the influx of Ca2+ into the cell. This enhanced Ca2+ entry is the primary mechanism for their physiological effects, such as increased cardiac contractility and vasoconstriction.[1][2]
It has been suggested that FPL-64176 and Bay K 8644 have a negative allosteric interaction, meaning the binding of one can reduce the affinity or effect of the other.[3] This indicates that they likely bind to separate and distinct sites on the L-type Ca2+ channel.
Quantitative Comparison
The following table summarizes the key quantitative parameters for FPL-64176 and Bay K 8644 based on available experimental data.
| Parameter | FPL-64176 | Bay K 8644 | Reference(s) |
| Chemical Class | Benzoylpyrrole | 1,4-Dihydropyridine | ,[2] |
| EC50 | 16 nM | 17.3 nM | ,[4],[5], |
| Potency | Reported to be 40-fold more potent than Bay K 8644 as a positive inotrope in guinea pig atria. | Potent activator. | |
| Efficacy | Higher efficacy; produces a greater maximal response in some systems.[6] | Partial agonist in some contexts.[7] | [6],[7] |
| Effect on Activation | Significantly slows the rate of activation.[1][8][9] | Little effect on the rate of activation.[1] | [1][8][9] |
| Effect on Inactivation | Slows the rate of inactivation.[1] | Enhances the rate of inactivation.[1][9] | [1],[9] |
| Effect on Deactivation (Tail Current) | Prolongs tail current duration, often producing a biexponential decay.[1][8] | Produces a monoexponential tail current decay.[1] | [1][8] |
| Selectivity | Primarily acts on L-type Ca2+ channels, but can inhibit N-type channels at higher concentrations.[8] | Selective for L-type Ca2+ channels. | [4],[5], |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of L-type Ca2+ channel activation and a typical experimental workflow for studying these compounds using patch-clamp electrophysiology.
Caption: Signaling pathway of L-type Ca2+ channel activation by depolarization and modulation by FPL-64176 or Bay K 8644.
Caption: Experimental workflow for whole-cell patch-clamp analysis of L-type Ca2+ channel modulators.
Key Distinguishing Features
The primary differences in the electrophysiological effects of FPL-64176 and Bay K 8644 are visualized below.
Caption: Logical relationship of the distinct effects of FPL-64176 and Bay K 8644 on L-type Ca2+ channel kinetics.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is a generalized procedure for assessing the effects of FPL-64176 and Bay K 8644 on L-type Ca2+ currents in isolated cells (e.g., ventricular myocytes, neurons, or cell lines expressing L-type Ca2+ channels).
1. Cell Preparation:
-
Isolate and culture the desired cells on glass coverslips suitable for microscopy and electrophysiology.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Na+ and K+ channels, Tetrodotoxin (TTX, 0.001 mM) and 4-Aminopyridine (4-AP, 5 mM) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Ca2+ currents using a voltage-step protocol (e.g., depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents.
4. Compound Application:
-
Prepare stock solutions of FPL-64176 and Bay K 8644 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the external solution immediately before application.
-
Perfuse the recording chamber with the compound-containing external solution.
-
Allow sufficient time for the compound to equilibrate and exert its effect (typically 2-5 minutes).
-
Record the modulated Ca2+ currents using the same voltage-step protocol.
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.
-
Analyze the kinetics of current activation, inactivation, and deactivation (tail currents) before and after compound application.
-
Calculate the EC50 by applying a range of concentrations and fitting the dose-response data to a Hill equation.
Conclusion
FPL-64176 and Bay K 8644 are both invaluable tools for studying L-type Ca2+ channels. However, their distinct pharmacological profiles must be considered when interpreting experimental results. FPL-64176 is generally a more potent and efficacious agonist that profoundly slows channel gating kinetics. In contrast, Bay K 8644 has a more moderate effect on channel kinetics and can enhance inactivation. The choice between these two compounds will depend on the specific experimental question being addressed. For studies requiring a strong and sustained activation of L-type Ca2+ channels, FPL-64176 may be the preferred agent. For investigations where the preservation of more physiological channel inactivation is desired, Bay K 8644 might be more suitable.
References
- 1. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FPL-64176 and Verapamil on L-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of two distinct modulators of L-type calcium channels: the agonist FPL-64176 and the antagonist verapamil. Understanding their contrasting effects is crucial for research and development in cardiovascular pharmacology and related fields.
At a Glance: FPL-64176 vs. Verapamil
| Feature | FPL-64176 | Verapamil |
| Primary Action | L-type Ca2+ Channel Activator (Agonist) | L-type Ca2+ Channel Blocker (Antagonist) |
| Chemical Class | Nondescript Pyrrole Derivative | Phenylalkylamine |
| Effect on Channel Gating | Slows activation and deactivation, prolongs channel opening[1][2] | Blocks open and inactivated channels, prolongs refractory period[3][4] |
| Effect on Ca2+ Current | Dramatically increases inward Ca2+ current[1][2][5] | Inhibits inward Ca2+ current[3][6] |
| Binding Site | Distinct site, likely on the extracellular face of the channel[7] | Binds to the alpha-1 subunit, likely from the intracellular side[3][8] |
| State Dependence | Appears to modify the coupling of gating charge movement to pore opening[1][2] | State-dependent, with higher affinity for open and inactivated channels[3][4][9] |
Quantitative Comparison of Electrophysiological and Binding Properties
The following table summarizes key quantitative parameters for FPL-64176 and verapamil, derived from various experimental studies.
| Parameter | FPL-64176 | Verapamil | Experimental Context |
| EC50 (Activation) | 16 nM[10] | N/A | Guinea pig atria (inotropic effect) |
| EC50 (Contraction) | 2.11 x 10⁻⁷ M[5] | N/A | Rat tail artery |
| IC50 (Blockade) | N/A | 1.31 x 10⁻⁷ M[5] | Antagonism of FPL-64176-induced contraction in rat tail artery |
| Effect on Current Amplitude | ~5-fold increase (1 µM)[1][2] | Inhibition | Whole-cell patch clamp on BHK cells expressing CaV1.2 |
| Binding Inhibition (IC50) | 1.04 x 10⁻⁵ M (vs. [³H]PN 200-110) | N/A | Rat cardiac membranes |
| Binding Inhibition (IC50) | 7.03 x 10⁻⁶ M (vs. [³H]TA-3090) | N/A | Rat cardiac membranes |
Mechanisms of Action: A Tale of Two Modulators
FPL-64176 and verapamil exert their effects on L-type calcium channels through fundamentally different mechanisms, leading to opposing physiological outcomes.
FPL-64176: The Channel Activator
FPL-64176 is a potent L-type calcium channel agonist.[10] Its mechanism involves binding to a unique site on the channel, which is distinct from the binding sites of other classes of calcium channel modulators like dihydropyridines and phenylalkylamines.[5][7] This binding event leads to a conformational change in the channel that has several key consequences:
-
Prolonged Channel Opening: FPL-64176 significantly slows the deactivation (closing) of the channel upon repolarization.[1]
-
Slowed Activation: The activation kinetics of the channel are also slowed in the presence of FPL-64176.[1][2]
-
Increased Calcium Influx: The net result of these changes is a dramatic increase in the influx of calcium ions into the cell during depolarization.[1][2][5]
Interestingly, studies have shown that FPL-64176 modifies the ionic current without significantly altering the gating current, suggesting that it affects the coupling between the voltage sensor movement and the opening and closing of the channel pore.[1][2]
Verapamil: The Channel Blocker
Verapamil is a classic L-type calcium channel blocker, belonging to the phenylalkylamine class.[3][11] Its mechanism of action is state-dependent, meaning its affinity for the channel is influenced by the channel's conformational state.[3][4][9]
-
Binding to Open and Inactivated Channels: Verapamil preferentially binds to L-type calcium channels when they are in the open or inactivated state, which occurs during membrane depolarization.[3][4]
-
Intracellular Binding Site: It is thought to access its binding site within the pore of the channel from the intracellular side of the membrane.[8]
-
Inhibition of Calcium Influx: By binding within the pore, verapamil physically obstructs the flow of calcium ions, thereby reducing the inward calcium current.[3][6] This leads to a decrease in intracellular calcium concentration and subsequent physiological effects such as reduced cardiac contractility and vasodilation.[6][12]
Signaling Pathway and Binding Site Diagrams
Caption: Binding sites of FPL-64176 and Verapamil on the L-type calcium channel.
Caption: Contrasting signaling pathways of FPL-64176 and Verapamil.
Experimental Protocols
The characterization of FPL-64176 and verapamil's effects on L-type calcium channels heavily relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane, providing a detailed view of channel activity.
-
Cell Preparation: Experiments are typically performed on isolated cells, such as cardiac myocytes or vascular smooth muscle cells, or on cell lines stably expressing the L-type calcium channel subunits (e.g., BHK or HEK cells expressing CaV1.2, β, and α2δ subunits).[1]
-
Recording Solutions:
-
External Solution (Bath): Contains the charge carrier for the calcium channel, typically Ba²⁺ (e.g., 2-20 mM) or Ca²⁺, to isolate the calcium channel current from other ionic currents. Other components include a buffer (e.g., HEPES) and salts to maintain osmolarity and pH.
-
Internal Solution (Pipette): Contains a cesium-based solution to block potassium channels, a buffer (e.g., HEPES), a calcium chelator (e.g., EGTA), and ATP and GTP to support cellular function.
-
-
Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit channel opening and closing. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials (e.g., -40 mV to +60 mV) to record the current-voltage relationship.
-
Drug Application: FPL-64176 or verapamil is applied to the bath solution at known concentrations. The effect of the drug is determined by comparing the current characteristics (e.g., amplitude, activation, and deactivation kinetics) before and after drug application.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion
FPL-64176 and verapamil represent two extremes in the pharmacological modulation of L-type calcium channels. FPL-64176, as a potent agonist, enhances channel activity, leading to increased calcium influx. In contrast, verapamil, a state-dependent antagonist, blocks the channel, thereby reducing calcium entry. Their distinct mechanisms of action and binding sites, as elucidated through electrophysiological and binding studies, provide valuable tools for probing the structure and function of L-type calcium channels and for the development of novel therapeutics targeting calcium signaling pathways.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel antagonists - Australian Prescriber [australianprescriber.tg.org.au]
- 7. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. youtube.com [youtube.com]
- 10. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 11. Verapamil - Wikipedia [en.wikipedia.org]
- 12. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of FPL-64176 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the L-type Ca2+ channel activator FPL-64176's performance across various cell lines and against the alternative compound, BAY K 8644. The information is supported by experimental data to aid in the selection of appropriate research tools.
FPL-64176 is a potent, non-dihydropyridine activator of L-type Ca2+ channels (Cav1.x), demonstrating distinct pharmacological properties compared to other activators.[1][2] Its utility has been demonstrated in a variety of research applications, from studying the physiological roles of L-type channels to increasing the contractility of smooth and cardiac muscle.[1] This guide summarizes the quantitative effects of FPL-64176 in different cell systems and provides detailed experimental protocols for key assays.
Comparative Efficacy of FPL-64176 and BAY K 8644
FPL-64176 is consistently reported to be a more potent L-type Ca2+ channel agonist than the commonly used dihydropyridine, BAY K 8644. The following table summarizes the comparative effects of these two compounds on Ca2+ channel currents in different cell types.
| Cell Line/Tissue | Compound | Concentration | Effect on Ca2+ Current Amplitude | Reference |
| Neonatal Rat Ventricular Cells | FPL-64176 | 300 nM | 484 +/- 100% increase | [3] |
| Neonatal Rat Ventricular Cells | (S)-Bay K 8644 | 300 nM | 249 +/- 14% increase | [3] |
| A7r5 Smooth Muscle Cells | FPL-64176 | 1 µM | ~14-fold stimulation of L-type Ca2+ current | [2] |
| BHK Cells (expressing Cav1.2) | FPL-64176 | 1 µM | ~5-fold enhancement of inward ionic currents | [1][4] |
| Permeabilized Myocytes | FPL-64176 | 5 µM | 69% increase in Ca2+ spark frequency | [5] |
| Permeabilized Myocytes | Bay K 8644 | 1 µM | 53% increase in Ca2+ spark frequency | [5] |
Electrophysiological Profile of FPL-64176 in Different Cell Lines
The effects of FPL-64176 on the kinetics of L-type Ca2+ channels have been characterized in several cell systems. These studies reveal a consistent pattern of slowed channel activation and deactivation.
| Cell Line | Key Electrophysiological Effects of FPL-64176 | Reference |
| BHK Cells (expressing Cav1.2) | Dramatically slows activation and deactivation of macroscopic inward current.[1][4] At very hyperpolarized voltages (< -250 mV), deactivation was faster than control.[1][4] | [1][4] |
| Neonatal Rat Ventricular Cells | Significantly slowed Ca2+ channel current activation and inactivation.[3] Produced biexponential tail current decays.[3] | [3] |
| Rat Ventricular Myocytes | Slows the rate of both activation and the decline of Ca2+ current during depolarization.[6] Greatly lengthens single-channel open time.[6] | [6] |
| A7r5 Smooth Muscle Cells | Slowed current activation and prolonged tail current duration.[7] No inactivation of current was observed during step depolarizations.[7] | [7] |
| PC12 Cells | Significantly slowed the rate of activation and elicited a longer-lasting slow component of the tail current compared to (+)-202-791.[8] Increased open probability, first latency, mean closed time, and mean open time.[8] | [8] |
It is important to note that while FPL-64176 is a potent activator of L-type Ca2+ channels, it has been shown to inhibit N-type Ca2+ channels at higher concentrations (10 µM) in HEK cells expressing recombinant N-type channels.[8] This highlights the importance of using appropriate concentrations and control experiments to ensure target specificity.
Signaling Pathway and Mechanism of Action
FPL-64176 modulates the function of L-type Ca2+ channels, which are critical for excitation-contraction coupling in muscle cells and neurotransmitter release in neurons.[9] The influx of Ca2+ through these channels triggers a cascade of intracellular events.
Caption: FPL-64176 activation of L-type Ca2+ channels and downstream effects.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines a typical workflow for assessing the effects of FPL-64176 on L-type Ca2+ currents using whole-cell patch-clamp electrophysiology.
Caption: Workflow for whole-cell patch-clamp analysis of FPL-64176 effects.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (adapted from[1])
-
Cell Lines: Baby hamster kidney (BHK) cells stably expressing rabbit Cav1.2, β1a, and α2δ1 subunits, or other cell lines endogenously expressing L-type Ca2+ channels (e.g., A7r5, neonatal rat ventricular myocytes).
-
External Solution (in mM): 160 TEA-Cl, 2 BaCl2 (as the charge carrier), and 10 HEPES. Adjust pH to 7.4 with TEA-OH. Include 0.6 µM tetrodotoxin to block any endogenous sodium currents.
-
Internal (Pipette) Solution (in mM): (Not specified in the provided abstract, but a typical internal solution for Ca2+ current recording would contain a Cs-based salt to block K+ channels, a Ca2+ buffer like EGTA, and ATP/GTP for cellular energy).
-
FPL-64176 Preparation: Prepare a 1 mM stock solution of FPL-64176 in water.[1] On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentration (e.g., 1 µM).
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline L-type Ca2+ currents using a suitable voltage protocol (e.g., a voltage step from a holding potential of -90 mV to +10 mV).[1][4]
-
Perfuse the cell with the external solution containing FPL-64176.
-
After allowing sufficient time for the drug to take effect, record L-type Ca2+ currents again using the same voltage protocol.
-
Analyze the data to determine the effects of FPL-64176 on current amplitude, activation kinetics, and deactivation kinetics.
-
Smooth Muscle Contraction Assay (adapted from[2][8])
-
Tissue Preparation: Isolate rat tail artery strips.
-
Experimental Setup: Mount the artery strips in an organ bath containing a physiological salt solution, bubbled with 95% O2/5% CO2 and maintained at 37°C.
-
Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Record baseline contractile force.
-
Add FPL-64176 to the organ bath in a cumulative concentration-response manner to determine the EC50 for contraction.[2]
-
Alternatively, apply a submaximal concentration of FPL-64176 (e.g., 300 nM) to induce a sustained contraction.[7]
-
To test for antagonism, add Ca2+ channel blockers (e.g., nifedipine, verapamil, diltiazem) and measure the relaxation of the FPL-64176-induced contraction.[2]
-
To study interactions with other agonists, the effect of compounds like (S)-Bay K 8644 on the FPL-64176-induced contraction can be assessed.[7]
-
This guide provides a foundational understanding of FPL-64176's effects and methodologies for its study. Researchers should always consult the primary literature for more detailed information and adapt protocols to their specific experimental needs.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
Replicating Published Findings on FPL-64176's Electrophysiological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the electrophysiological effects of FPL-64176 with alternative L-type calcium channel activators, supported by experimental data from published findings. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
FPL-64176 is a potent, non-dihydropyridine activator of L-type Ca2+ channels, distinguishing it from other activators like the dihydropyridine (S)-Bay K 8644.[1] Its unique mechanism of action and high efficacy make it a valuable tool in cardiovascular and neuroscience research.[1][2] This guide summarizes its electrophysiological profile and compares it with other known L-type Ca2+ channel activators.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of FPL-64176 and its alternatives on key electrophysiological parameters as reported in the literature.
| Compound | Cell Type | Concentration | Effect on L-type Ca2+ Current | Reference |
| FPL-64176 | A7r5 smooth muscle cells | Not specified | ~14-fold increase in amplitude | [1] |
| GH3 cells | 1 µM | Increased amplitude | [3] | |
| Neonatal rat ventricular cells | 1 µM | Dramatically increased amplitude | [4] | |
| BHK cells (expressing CaV1.2) | 1 µM | ~5-fold increase in inward current | [5][6] | |
| PC12 cells | Micromolar | Increased whole cell current amplitude | [7] | |
| (S)-Bay K 8644 | Rat tail artery | Not specified | Lower maximum tension response than FPL-64176 | [1] |
| Rat neocortical slices | Not specified | Similar enhancement of K+-evoked [3H]NE release as FPL-64176 | [8] | |
| (+)-202-791 | PC12 cells | Micromolar | Increased whole cell current amplitude | [7] |
| Compound | Cell Type | Concentration | Effects on Channel Kinetics and Voltage-Dependence | Reference |
| FPL-64176 | GH3 cells | 1 µM | - Prolonged activation and deactivation- Hyperpolarizing shift in current-voltage relationship | [3] |
| Neonatal rat ventricular cells | 1 µM | - Slowed activation and inactivation kinetics- Hyperpolarizing shift in the threshold and peak potential of the current-voltage relationship | [4] | |
| BHK cells (expressing CaV1.2) | 1 µM | - Dramatically slowed activation and deactivation | [5][6] | |
| PC12 cells | Micromolar | - Significantly slowed rate of activation- Elicited a longer-lasting slow component of the tail current compared to (+)-202-791 | [7] | |
| (+)-202-791 | PC12 cells | Micromolar | - Faster activation rate compared to FPL-64176 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the electrophysiological effects of FPL-64176.
Whole-Cell Patch-Clamp Electrophysiology
This technique is widely used to measure the ion currents flowing through the channels of a single cell.
Objective: To measure the effects of FPL-64176 on L-type Ca2+ channel currents.
Cell Preparation:
-
Cells (e.g., GH3 cells, neonatal rat ventricular myocytes, or cell lines expressing specific Ca2+ channel subunits) are cultured under standard conditions.[3][4][6]
-
For recording, cells are dissociated and plated onto glass coverslips.
Recording Solutions:
-
External Solution (in mM): Composition may vary but typically contains a charge carrier for the Ca2+ channel (e.g., BaCl2 or CaCl2), a buffer (e.g., HEPES), and other salts to maintain osmolarity and block other channels (e.g., TEA-Cl to block K+ channels).
-
Internal (Pipette) Solution (in mM): Typically contains a primary salt (e.g., CsCl or Cs-aspartate to block K+ currents), a Ca2+ chelator (e.g., EGTA), a buffer (e.g., HEPES), and ATP and GTP to support cellular function.
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential where L-type Ca2+ channels are typically closed (e.g., -80 mV).
-
Voltage steps are applied to depolarize the membrane and activate the L-type Ca2+ channels, and the resulting currents are recorded.
-
FPL-64176 or other compounds are applied to the external solution, and the changes in the current are measured.
Visualizations
Signaling Pathway of L-type Ca2+ Channel Activation
References
- 1. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-dihydropyridine L-type voltage-sensitive calcium channel activator FPL 64176 enhances K(+)-evoked efflux of [3H]norepinephrine from rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for FPL 62064: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of FPL 62064, a potent 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) dual inhibitor used in research.
This compound, also known by its chemical name N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine and CAS number 103141-09-9, requires careful handling and disposal due to its potential hazards.[1] Adherence to the following procedures is critical for personnel safety and environmental protection.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]
These classifications necessitate that this compound not be disposed of via standard laboratory drains or as general waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 103141-09-9 | [1] |
| Molecular Formula | C16H15N3O | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols: Disposal Procedures
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the contents and container to an approved waste disposal plant .[1] The following step-by-step procedures should be followed:
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
The label should include the chemical name ("this compound"), CAS number ("103141-09-9"), and relevant hazard symbols (e.g., harmful, environmentally hazardous).
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
3. Containerization:
-
Solid waste (e.g., powder, contaminated consumables) should be collected in a securely sealed, compatible container.
-
Solutions of this compound should be collected in a sealed, leak-proof container, also clearly labeled. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
5. Disposal Request and Pickup:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with accurate information about the waste, including its name, quantity, and hazard classification.
6. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
For solid spills, carefully sweep or scoop the material into the designated waste container.
-
For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]
-
Decontaminate the spill area and any affected equipment.[1]
-
Prevent the spilled material from entering drains or waterways.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the routine disposal of this compound.
Caption: Step-by-step procedure for responding to an this compound spill.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet.
References
Essential Safety and Handling Guide for Fluoropolymers
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling fluoropolymers. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Fluoropolymer Handling
A risk assessment should be conducted for each specific activity to determine the appropriate level of personal protection required. The following table summarizes the recommended PPE for various situations involving fluoropolymer handling.[1][2]
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Fluoropolymer Powders/Resins (at ambient temperature) | Safety glasses. | Protective gloves. | Standard work clothing. Consider coveralls to prevent carrying dust out of the work area.[1] | Dust masks or respirators if dust cannot be avoided.[1] |
| Handling Fluoropolymer Dispersions | Safety glasses, goggles, or face shield to protect against splashes. | Protective gloves to prevent skin contact with wetting agents.[1] | Protective clothing, aprons, and coveralls to prevent skin contact.[3] | Required during spray coating or if ventilation is inadequate to control mists. A NIOSH-approved respirator is recommended.[3][4] |
| Thermal Processing (e.g., sintering, melt extrusion) | Safety glasses. | Thermally insulating gloves and arm protection (gauntlets).[1] | Heat-resistant clothing.[5] | Local exhaust ventilation is essential. If ventilation is inadequate, use a NIOSH-approved respirator for fumes and vapors.[1][3] |
| Machining/Grinding of Fluoropolymer Articles | Safety glasses or goggles. | Protective gloves. | Standard work clothing. | Dust masks or respirators to avoid inhaling dust, especially if the material contains fillers.[1] |
| Emergency Situations (e.g., spills, fire) | Eye protection. | Protective gloves. | Full protective suit or Level A equipment for HAZMAT teams.[6] | Self-contained breathing apparatus (SCBA) or a supplied-air respirator.[6] |
Safe Handling and Disposal Workflow
Adherence to a structured workflow is critical for minimizing risks associated with fluoropolymer handling. The following diagram illustrates the key stages, from receiving the material to its final disposal.
Operational and Disposal Plans
Operational Safety:
-
Ventilation: Always handle fluoropolymers in well-ventilated areas.[1] Local exhaust ventilation is crucial during thermal processing to capture fumes at the source.[1]
-
Temperature Control: Strictly adhere to the recommended processing temperatures for the specific fluoropolymer resin. Overheating can lead to thermal decomposition and the release of hazardous fumes.[2][7]
-
Personal Hygiene: After handling fluoropolymers, wash hands and exposed skin thoroughly.[3] Avoid smoking or carrying tobacco products in work areas, as contamination can lead to "polymer fume fever" upon inhalation of fumes from burning.[1][3]
Disposal Plan:
-
Waste Collection: Collect fluoropolymer waste in designated, covered containers.[3]
-
Disposal Method: Recycling is the preferred option for fluoropolymer waste.[2] If recycling is not feasible, incineration in industrial facilities is the recommended method.[2] Landfilling may be an option, but it is generally less preferred. Always consult and comply with local, state, and federal regulations for proper disposal.
Experimental Protocols
General Handling of Fluoropolymer Powders:
-
Review the Safety Data Sheet (SDS) for the specific fluoropolymer.
-
Ensure the work area is clean and well-ventilated.
-
Don the appropriate PPE: safety glasses, protective gloves, and a lab coat. If dust is anticipated, wear a dust mask or respirator.[1]
-
Carefully weigh and transfer the powder in a fume hood or ventilated enclosure to minimize dust generation.
-
Clean up any spills promptly using methods that prevent dust from becoming airborne.[1]
-
After handling, wash hands thoroughly.
First Aid Measures:
-
Inhalation: If fumes from overheating or combustion are inhaled, move the affected person to fresh air and seek medical attention.[5] Exposure to decomposition products can cause "polymer fume fever," a temporary flu-like illness.[2]
-
Skin Contact: For contact with molten polymer, cool the affected area rapidly with cold water.[5] Do not attempt to remove the solidified polymer. Seek immediate medical attention. For dispersions, wash the skin with soap and water.
-
Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Ingestion: Ingestion is not a likely route of exposure in an occupational setting. If it occurs, seek medical advice.[5]
References
- 1. fluoropolymers.eu [fluoropolymers.eu]
- 2. FPG Guidelines for the Safe Use of Fluoropolymers | MTG S.p.A. [mtgspa.com]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. industrialcoat.com [industrialcoat.com]
- 5. nanofab.utah.edu [nanofab.utah.edu]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. turi.org [turi.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
